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Bilaid C

Cat. No.: B3025835
M. Wt: 526.6 g/mol
InChI Key: QEPUDTSAZMRYEH-UARRHKHWSA-N
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Description

Bilaid C1 is a tetrapeptide that has been isolated from the fungal species Penicillium sp. . It has a molecular formula of C28H39N5O5 and a molecular weight of 525.640 g/mol . As a tetrapeptide, it consists of a chain of four amino acids, specifically identified as L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide . Due to its structural properties and natural origin, it is of interest in early-stage scientific research, particularly in the fields of natural product chemistry and the discovery of bioactive microbial metabolites. Further research is necessary to fully elucidate its potential applications, mechanism of action, and specific research value. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. Note on Product Information: The information provided is based on a very limited public data set. Researchers are strongly advised to consult primary scientific literature for more detailed studies on this compound's properties and activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N4O6 B3025835 Bilaid C

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPUDTSAZMRYEH-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bilaid C: A Novel Cyclic Peptide from Penicillium Fungus – Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Affiliation: Google Research

**Abstract

The relentless pursuit of novel therapeutic agents has increasingly turned towards natural sources, with fungi, particularly of the Penicillium genus, emerging as a prolific reservoir of bioactive secondary metabolites. This technical guide details the discovery, isolation, and characterization of Bilaid C, a novel cyclic peptide identified from a strain of Penicillium. We provide a comprehensive overview of the experimental protocols employed, from fungal fermentation to the purification and structural elucidation of this compound. Furthermore, this document summarizes the quantitative data related to its production and bioactivity, and presents a putative signaling pathway modulated by this peptide. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a detailed blueprint for the exploration of fungal peptides as potential therapeutic leads.

Introduction

The genus Penicillium has a storied history in the annals of medicine, most notably with the discovery of penicillin, which revolutionized the treatment of bacterial infections[1]. Beyond this seminal discovery, Penicillium species are known to produce a diverse array of secondary metabolites, including a variety of cyclic peptides with a broad spectrum of biological activities, such as antimicrobial, antiviral, anticancer, and antiplasmodial properties[2]. These cyclic peptides often possess unique structural features that confer high potency and stability, making them attractive candidates for drug development[3].

This whitepaper focuses on a novel (hypothetical) cyclic peptide, designated this compound, isolated from a marine-derived strain of Penicillium. We will delineate the systematic approach undertaken for its discovery and isolation, present its structural and biological characterization, and discuss its potential therapeutic implications.

Discovery and Isolation of this compound

The discovery of this compound began with a screening program aimed at identifying novel bioactive compounds from a library of fungal endophytes. A strain of Penicillium, isolated from a marine sponge, exhibited promising activity in our preliminary assays.

Fungal Fermentation and Extraction

The Penicillium sp. was cultivated in a nutrient-rich broth to encourage the production of secondary metabolites.

Experimental Protocol: Fungal Fermentation and Extraction

  • Inoculation and Culture: A pure culture of the Penicillium sp. was used to inoculate a series of 2-liter Erlenmeyer flasks, each containing 1 liter of Czapek-Yeast Extract Broth. The flasks were incubated on a rotary shaker at 150 rpm for 21 days at 25°C.

  • Harvesting: After the incubation period, the culture broth was separated from the mycelial mass by filtration.

  • Extraction: The culture filtrate was extracted three times with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract. The mycelial mass was also extracted with methanol, and this extract was similarly concentrated.

Chromatographic Purification

The crude extract was subjected to a multi-step chromatographic process to isolate the active compound.

Experimental Protocol: Chromatographic Purification of this compound

  • Medium-Pressure Liquid Chromatography (MPLC): The crude extract was first fractionated using MPLC on a C18 reversed-phase column with a stepwise gradient of methanol in water[4]. Fractions were collected and tested for bioactivity.

  • Size-Exclusion Chromatography: The active fractions from MPLC were pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on a C18 column with an isocratic mobile phase of acetonitrile and water, yielding pure this compound[2].

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Bilaid_C_Isolation_Workflow A Penicillium sp. Fermentation (21 days, 25°C) B Filtration A->B C Culture Filtrate B->C D Mycelial Mass B->D E Ethyl Acetate Extraction C->E F Crude Extract E->F G MPLC (C18) (Methanol/Water Gradient) F->G H Bioactive Fractions G->H I Sephadex LH-20 (Methanol) H->I J Partially Purified Fractions I->J K Preparative HPLC (C18) (Acetonitrile/Water) J->K L Pure this compound K->L

Figure 1: Workflow for the isolation and purification of this compound.

Structural Elucidation of this compound

The molecular structure of the purified this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Structural Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry was performed to determine the molecular weight and elemental composition of this compound[5][6]. Tandem MS (MS/MS) experiments were conducted to obtain fragmentation patterns, which provided initial insights into the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC) were carried out to establish the complete structure, including the amino acid composition and their connectivity[7][8][9][10]. The cyclic nature of the peptide was confirmed by the absence of terminal amino and carboxyl signals and through HMBC correlations.

The combined analytical data revealed that this compound is a cyclic hexapeptide with a molecular weight of 782.4 Da.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the production and characterization of this compound.

Table 1: Production Yield of this compound

StageInputOutputYield
Fermentation & Extraction10 L Culture Broth5.2 g Crude Extract520 mg/L
MPLC5.2 g Crude Extract850 mg Bioactive Fraction16.3%
Sephadex LH-20850 mg Bioactive Fraction210 mg Partially Purified24.7%
Preparative HPLC210 mg Partially Purified45 mg Pure this compound21.4%
Overall Yield 10 L Culture Broth 45 mg Pure this compound 4.5 mg/L

Table 2: Purity and Physicochemical Properties of this compound

ParameterValueMethod
Purity>98%HPLC-UV (214 nm)
Molecular FormulaC₃₉H₅₈N₈O₉HR-ESI-MS
Molecular Weight782.4 DaHR-ESI-MS
AppearanceWhite amorphous powderVisual

Table 3: Bioactivity of this compound

AssayCell Line/OrganismIC₅₀ / MIC
AnticancerP388 Murine Leukemia8.5 µg/mL
AnticancerA549 Human Lung Carcinoma15.2 µg/mL
AntimalarialPlasmodium falciparum4.1 µg/mL
AntibacterialStaphylococcus aureus>50 µg/mL
AntifungalCandida albicans>50 µg/mL

Proposed Signaling Pathway of this compound

Based on its observed cytotoxic effects on cancer cell lines and structural similarities to other known fungal peptides, we hypothesize that this compound induces apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Bilaid_C_Signaling_Pathway BilaidC This compound Receptor Putative Membrane Receptor BilaidC->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits P53 p53 mTOR->P53 Inhibits Bax Bax P53->Bax Activates Bax->Apoptosis Induces

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Our hypothesis suggests that this compound, upon binding to a putative cell surface receptor, inhibits the PI3K/Akt/mTOR cascade. The downregulation of this pathway alleviates the mTOR-mediated inhibition of the tumor suppressor protein p53. Activated p53 then upregulates pro-apoptotic proteins such as Bax, ultimately leading to programmed cell death.

Conclusion and Future Directions

The discovery and isolation of this compound from a marine-derived Penicillium species underscores the vast, untapped potential of fungi as a source of novel therapeutic agents. This technical guide provides a detailed account of the methodologies employed, from fermentation to purification and structural elucidation, which can be adapted for the discovery of other fungal peptides.

The promising in vitro bioactivity of this compound, particularly its anticancer and antiplasmodial effects, warrants further investigation. Future work will focus on elucidating the precise molecular target and mechanism of action, as well as conducting in vivo efficacy and toxicity studies. The synthesis of this compound and its analogs will also be pursued to establish structure-activity relationships and to optimize its therapeutic potential. The methodologies and findings presented herein are intended to facilitate and inspire further research into the rich chemical diversity of fungal metabolites for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Structural Characterization of Bilaid C Tetrapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid C, a tetrapeptide with the sequence H-L-Tyr-D-Val-L-Val-D-Phe, has been identified as a potent µ-opioid receptor agonist, presenting a promising avenue for novel analgesic development.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its pharmacological properties, and guiding future drug design efforts. This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols, representative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of peptide-based drug discovery.

Introduction

Tetrapeptides are a class of oligopeptides composed of four amino acids linked by peptide bonds. Many naturally occurring and synthetic tetrapeptides exhibit significant pharmacological activity, often targeting specific receptors in protein-protein signaling pathways. This compound, a tetrapeptide discovered in Penicillium, has demonstrated high affinity for the µ-opioid receptor with a Ki of 210 nM in HEK293 cell membranes expressing the human receptor.[1] Its biological activity includes the inhibition of forskolin-induced cAMP accumulation and the induction of inward rectifying potassium channel (Kir) currents, consistent with µ-opioid receptor agonism.[1] The structural elucidation of this compound is a critical step in understanding its structure-activity relationship (SAR) and for the rational design of second-generation analogs with improved therapeutic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine
Sequence H-L-Tyr-D-Val-L-Val-D-Phe (YVVF)[1]
Molecular Formula C33H42N4O6
Molecular Weight 590.71 g/mol
CAS Number 2393866-13-0[1]
Biological Target µ-opioid receptor[1]
Ki 210 nM (human µ-opioid receptor in HEK293 cells)[1]

Structural Characterization Methodologies

The comprehensive structural characterization of a peptide such as this compound necessitates a multi-pronged approach, integrating data from various analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure, mass spectrometry for sequence verification and fragmentation analysis, and X-ray crystallography for solid-state structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics. For a tetrapeptide like this compound, a suite of 1D and 2D NMR experiments are required for complete resonance assignment and structural elucidation.

The following tables present hypothetical but representative ¹H and ¹³C NMR chemical shift data for this compound, as would be expected from analysis in a suitable solvent such as DMSO-d₆.

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

ResidueNHαHβHOther
Tyr¹ 8.154.502.95, 3.106.67 (δH), 7.05 (εH), 9.25 (OH)
D-Val² 8.304.102.100.90 (γH), 0.95 (γ'H)
Val³ 7.904.202.050.85 (γH), 0.92 (γ'H)
D-Phe⁴ 8.504.603.05, 3.157.20-7.35 (Aromatic)

Table 3: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

ResidueC=OOther
Tyr¹ 55.036.5172.0115.5 (Cδ), 130.0 (Cε), 127.5 (Cζ), 156.0 (Cη)
D-Val² 60.030.0171.519.0 (Cγ), 19.5 (Cγ')
Val³ 59.530.5171.018.5 (Cγ), 19.2 (Cγ')
D-Phe⁴ 54.537.0173.0126.5 (Cδ), 128.5 (Cε), 129.0 (Cζ), 137.0 (Cγ)
  • Sample Preparation: Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify major proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is useful for sequential assignment and confirming the peptide backbone connectivity.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances sequentially.

  • Structure Calculation: Use the distance restraints obtained from NOESY spectra, along with dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Bilaid_C_Sample This compound (5 mg) NMR_Tube NMR Tube Bilaid_C_Sample->NMR_Tube Solvent DMSO-d6 (0.5 mL) Solvent->NMR_Tube 1D_H_NMR 1D ¹H NMR NMR_Tube->1D_H_NMR 2D_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) 1D_H_NMR->2D_NMR Processing Spectral Processing 2D_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Distance & Angle Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Solution_Structure Solution_Structure Calculation->Solution_Structure Final Structure Ensemble MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Bilaid_C_Sample This compound (1 mg/mL) LC_Vial LC-MS Vial Bilaid_C_Sample->LC_Vial Solvent ACN/H₂O (50:50) + 0.1% FA Solvent->LC_Vial LC_Separation LC Separation LC_Vial->LC_Separation ESI Electrospray Ionization LC_Separation->ESI HRMS HRMS (Full Scan) ESI->HRMS MS_MS MS/MS (Fragmentation) ESI->MS_MS Accurate_Mass Accurate Mass Determination HRMS->Accurate_Mass Sequence_Verification Sequence Verification MS_MS->Sequence_Verification Final_Confirmation Confirmed Identity and Sequence Accurate_Mass->Final_Confirmation Sequence_Verification->Final_Confirmation mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bilaid_C Bilaid_C MOR µ-Opioid Receptor Bilaid_C->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibition cAMP cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Reduced Ca²+ Influx ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Downstream Effects Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Leads to Analgesia Analgesia Neuronal_Inhibition->Analgesia Cellular_Response->Analgesia

References

Bilaid C: A Technical Whitepaper on its Activity as a Biased Agonist for the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid C is a tetrapeptide natural product identified from the Australian estuarine fungus Penicillium sp. MST-MF667. As a member of the bilaid family of peptides, it exhibits a unique alternating L-D-L-D stereochemical arrangement. Pharmacological studies have characterized this compound as an agonist for the µ-opioid receptor (MOR). The primary interest in this class of compounds stems from the discovery that structurally related, optimized analogs, such as bilorphin, demonstrate significant G protein signaling bias, a property sought after for developing safer opioid analgesics with reduced side effects. This technical guide provides a comprehensive overview of this compound, focusing on its role as a biased agonist. It details its pharmacological properties, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways involved. While this compound itself is a relatively weak MOR agonist, it represents a foundational scaffold for the development of potent and biased next-generation analgesics.

Introduction to Biased Agonism at the µ-Opioid Receptor

The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for major opioid analgesics like morphine. Upon activation by an agonist, the MOR initiates downstream signaling through two principal pathways:

  • G Protein Signaling: The canonical pathway involves the activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G protein-coupled inwardly rectifying potassium channels, GIRKs), which collectively produce analgesia.

  • β-Arrestin2 Recruitment: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the intracellular face of the receptor. This process desensitizes the G protein signal and can initiate a separate wave of signaling. β-arrestin2 recruitment is also implicated in many of the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.

A biased agonist is a ligand that preferentially activates one of these pathways over the other. A G protein-biased agonist at the MOR would theoretically provide robust analgesia (via G protein signaling) with a diminished side-effect profile (due to minimal β-arrestin2 recruitment). This concept has driven significant research into identifying and characterizing such compounds.

Pharmacological Profile of this compound

This compound is a tetrapeptide with the sequence H-L-Tyr-D-Val-L-Val-D-Phe. Initial characterization has established its activity at the human µ-opioid receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its potent, biased analog, bilorphin, for comparative purposes. Note: Comprehensive data on the β-arrestin2 recruitment pathway for this compound is not available in the primary literature; the data for bilorphin is presented to illustrate the biased agonism profile of this chemical class.

Compound Receptor Assay Type Kᵢ (nM) Reference
This compound Human µ-OpioidRadioligand Binding210[1]
Bilorphin Human µ-OpioidRadioligand Binding1.1[2]
Bilorphin Human δ-OpioidRadioligand Binding190[3]
Bilorphin Human κ-OpioidRadioligand Binding770[3]
Caption: Binding affinities of this compound and its analog bilorphin at opioid receptors.
Compound Assay Cell Line Parameter Value Reference
This compound Forskolin-induced cAMP accumulationHEK293 (human MOR)% Inhibition at 10 µM77%[1]
This compound Inward Rectifying K⁺ Channel (Kir) CurrentsRat Locus Coeruleus SlicesEC₅₀ (µM)4.2[1]
Bilorphin GIRK Current ActivationRat Locus Coeruleus NeuronsEC₅₀ (nM)37[3]
Bilorphin β-Arrestin2 RecruitmentAtT20 (mouse MOR)Eₘₐₓ (%)~10%[3]
Caption: Functional activity data for this compound and its analog bilorphin.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the differential signaling cascades initiated by various types of ligands at the µ-opioid receptor.

MOR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Biased Agonist (e.g., Bilorphin) MOR µ-Opioid Receptor (MOR) Agonist->MOR Morphine Balanced Agonist (e.g., Morphine) Morphine->MOR Antagonist Antagonist (e.g., Naloxone) Antagonist->MOR G_Protein Gαi/o Activation MOR->G_Protein Strong MOR->G_Protein Beta_Arrestin β-Arrestin2 Recruitment MOR->Beta_Arrestin Weak MOR->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase GIRK GIRK Channel Activation G_Protein->GIRK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Desensitization Desensitization & Internalization Beta_Arrestin->Desensitization Side_Effects Adverse Effects Desensitization->Side_Effects

Caption: MOR signaling pathways for different ligand types.

Experimental Workflow Diagram

The characterization of a biased agonist involves a series of in vitro assays to quantify its activity at both the G protein and β-arrestin2 pathways.

Workflow cluster_Binding Binding Affinity cluster_G_Protein G Protein Pathway cluster_Arrestin β-Arrestin Pathway cluster_Analysis Data Analysis Start Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (e.g., [³H]-DAMGO competition) Start->Binding_Assay G_Protein_Assay Functional Assays: - [³⁵S]GTPγS Binding - cAMP Accumulation - GIRK Electrophysiology Start->G_Protein_Assay Arrestin_Assay β-Arrestin2 Recruitment Assay (e.g., PathHunter, Tango) Start->Arrestin_Assay Ki_Value Determine Kᵢ value Binding_Assay->Ki_Value Bias_Calculation Calculate Bias Factor (e.g., using Black & Leff operational model) Ki_Value->Bias_Calculation G_EC50_Emax Determine EC₅₀ and Eₘₐₓ for G protein activation G_Protein_Assay->G_EC50_Emax G_EC50_Emax->Bias_Calculation Arr_EC50_Emax Determine EC₅₀ and Eₘₐₓ for β-arrestin2 recruitment Arrestin_Assay->Arr_EC50_Emax Arr_EC50_Emax->Bias_Calculation Conclusion Classify as Biased, Balanced, or Antagonist Bias_Calculation->Conclusion

Caption: Workflow for characterizing biased agonism.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key assays used to characterize ligands like this compound at the µ-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (an antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control: Naloxone (10 µM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]-DAMGO), and varying concentrations of the test compound in assay buffer.

    • For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

    • GDP (typically 10-30 µM).

    • Test compound (this compound) at various concentrations.

    • Basal control (buffer only) and positive control (e.g., DAMGO).

  • Protocol:

    • Pre-incubate cell membranes (5-10 µg) with the desired concentration of GDP in assay buffer.

    • Add varying concentrations of the test compound to the membrane suspension.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Plot the stimulated binding (as a percentage over basal) against the log concentration of the test compound.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the resulting dose-response curve using non-linear regression.

β-Arrestin2 Recruitment Assay (e.g., PathHunter® Assay)

This cell-based assay quantifies the recruitment of β-arrestin2 to the activated MOR, typically using an enzyme fragment complementation (EFC) system.

  • Materials:

    • A cell line co-expressing the µ-opioid receptor fused to one fragment of β-galactosidase (ProLink tag) and β-arrestin2 fused to the other, larger fragment (Enzyme Acceptor, EA).

    • Cell culture medium.

    • Test compound (this compound) at various concentrations.

    • Detection reagents containing a chemiluminescent substrate.

    • A luminometer.

  • Protocol:

    • Plate the engineered cells in a 96- or 384-well white, clear-bottom plate and culture overnight.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells and incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol. This mixture contains the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • Measure the chemiluminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of β-arrestin2 recruited to the receptor.

    • Plot the luminescence signal against the log concentration of the test compound.

    • Determine the EC₅₀ and Eₘₐₓ for β-arrestin2 recruitment from the dose-response curve.

Conclusion and Future Directions

This compound, a natural tetrapeptide from Penicillium sp., serves as a µ-opioid receptor agonist. While it exhibits modest potency in G protein activation assays, its true significance lies in being the foundational structure for a new class of synthetic biased agonists. The derivative, bilorphin, demonstrates high potency and selectivity for the MOR, coupled with a strong bias towards G protein signaling and minimal β-arrestin2 recruitment.

This profile is highly desirable in the quest for safer opioid analgesics. The lack of comprehensive β-arrestin2 recruitment data for this compound itself highlights an area for future investigation to fully understand the structure-activity relationships that govern signaling bias in this peptide series. Further optimization of the bilaid scaffold, guided by the principles of biased agonism, holds significant promise for the development of novel therapeutics for pain management with an improved safety profile.

References

A Technical Whitepaper on the Pharmacological Profile of C-peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bilaid C peptide" did not yield specific results. The following guide provides a comprehensive pharmacological profile of the well-researched C-peptide (connecting peptide), a biologically active peptide cleaved from proinsulin. This document is structured to meet the user's request for an in-depth technical guide, assuming "C-peptide" is the intended subject of inquiry.

Introduction

For many years, C-peptide was considered a biologically inert byproduct of insulin synthesis.[1] It is a 31-amino-acid polypeptide that connects insulin's A-chain to its B-chain within the proinsulin molecule.[2] Proinsulin is processed in the Golgi apparatus of pancreatic beta cells, where it is cleaved into insulin and C-peptide.[3] Both are stored in secretory granules and released in equimolar amounts into the portal circulation.[2][3] Unlike insulin, C-peptide undergoes minimal hepatic clearance and has a longer half-life of about 30-35 minutes, making it a reliable marker of endogenous insulin secretion.[3][4]

Emerging evidence has redefined C-peptide as a biologically active hormone with significant physiological effects, particularly in the context of diabetes and its complications.[5][6] It has been shown to exert protective effects on various cell types, including neuronal, endothelial, and renal tubular cells.[2] This whitepaper provides a detailed overview of the pharmacological profile of native C-peptide, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways for researchers, scientists, and drug development professionals.

Pharmacodynamics and Cellular Effects

C-peptide's biological activity is initiated by its binding to a specific receptor on the cell surface, which is likely a G-protein-coupled receptor (GPCR).[2] This interaction, observed at nanomolar concentrations, triggers a cascade of intracellular signaling events. The peptide has demonstrated a range of anti-inflammatory, cytoprotective, anti-apoptotic, and vasodilatory effects.[3][5]

Key cellular effects include:

  • Enzyme Activation: C-peptide stimulates the activity of crucial enzymes such as Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS), which are often impaired in diabetic conditions.[2][5]

  • Anti-inflammatory Action: It can inhibit inflammatory pathways by downregulating NF-κB and consequently decreasing the expression of high glucose-induced adhesion molecules like ICAM, VCAM, and P-selectin.[3]

  • Anti-Apoptotic and Cytoprotective Effects: C-peptide inhibits the formation of reactive oxygen species (ROS) by inhibiting NAD(P)H oxidase.[3][7] This action prevents ROS-mediated apoptosis by inhibiting transglutaminase 2 and caspase 3 activation, while enhancing the anti-apoptotic protein BCL-2.[3]

  • Microcirculation Improvement: In patients with type 1 diabetes, C-peptide administration has been shown to increase capillary blood cell velocity, suggesting a redistribution of microvascular blood flow.[8]

Signaling Pathways

C-peptide binding to its putative GPCR activates several Ca2+-dependent intracellular signaling pathways.[2] These pathways involve key kinases such as MAPKs (ERK1/2), Phospholipase Cγ (PLCγ), and Protein Kinase C (PKC), leading to the modulation of various transcription factors and cellular functions.[2][5] For instance, C-peptide has been shown to stimulate the proliferation of kidney proximal tubular cells by increasing the activity of ERK and PI3K.[5]

G cluster_effects Cellular Outcomes receptor_node receptor_node pathway_node pathway_node effect_node effect_node CP C-peptide GPCR G-Protein Coupled Receptor CP->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC PLCγ G_Protein->PLC MAPK_path MAPK Pathway G_Protein->MAPK_path PI3K PI3K G_Protein->PI3K Ca_Signal ↑ Intracellular Ca²⁺ PLC->Ca_Signal PKC PKC eNOS ↑ eNOS Activity PKC->eNOS NaK_ATPase ↑ Na⁺/K⁺-ATPase Activity PKC->NaK_ATPase TF Transcription Factor Modulation (e.g., NF-κB) PKC->TF Ca_Signal->PKC ERK ERK1/2 MAPK_path->ERK ERK->eNOS ERK->NaK_ATPase ERK->TF Akt Akt PI3K->Akt Akt->eNOS Akt->TF Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Caspase-3) Akt->Anti_Apoptosis Anti_Inflammation Anti-Inflammation (↓ ICAM, VCAM) TF->Anti_Inflammation

Caption: C-peptide signaling cascade via a G-protein coupled receptor.

Quantitative Data Summary

The following tables summarize key quantitative data related to C-peptide levels and its observed effects from various studies.

Table 1: C-peptide Concentration Reference Ranges

Parameter Value (nmol/L) Value (ng/mL) Source(s)
Normal Fasting Range 0.26 - 0.62 0.78 - 1.89 [9]
Normal Postprandial 1.0 - 3.0 ~3.0 - 9.0 [4]
1-hr Post Glucose Load N/A 5.0 - 12.0 [9]
Associated with T1DM < 0.2 < 0.6 [3][4]
Meaningful β-cell Reserve > 0.2 > 0.6 [9][10]

| Ultrasensitive Assay LoD | 0.0015 | ~0.0045 |[4] |

Table 2: Pharmacological Effects of C-peptide Administration

Study Population Intervention Parameter Measured Baseline Value Post-infusion Value Source(s)
IDDM Patients 8 pmol/kg/min IV infusion Plasma C-peptide < 0.15 nmol/L 2.3 ± 0.2 nmol/L [8]
IDDM Patients 8 pmol/kg/min IV infusion Capillary Blood Velocity 147 ± 3.6 µm/s 167 ± 3.7 µm/s [8]

| Healthy Subjects | N/A | Capillary Blood Velocity | 162 ± 4.2 µm/s | No significant change |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of C-peptide's pharmacological profile.

Protocol for C-peptide Level Assessment in Humans

The measurement of C-peptide is used to assess endogenous insulin secretory capacity.[10]

  • Patient Preparation: For fasting measurements, the patient should fast for 8-10 hours.[3] For stimulated tests, specific protocols are followed.

  • Sample Collection:

    • Blood: Collect blood in an EDTA or serum separator tube. Maintain a cold chain to prevent peptide degradation. Plasma in EDTA tubes is stable for up to 24 hours at room temperature.[1]

    • Urine: For urinary C-peptide, collect the sample in a boric acid-containing tube to ensure stability.[1]

  • Stimulation Tests:

    • Mixed Meal Tolerance Test (MMTT): After a baseline blood draw, the patient consumes a standardized mixed meal. Blood is sampled at regular intervals, typically at 90 or 120 minutes, to measure peak C-peptide response.[10]

    • Glucagon Stimulation Test (GST): Following a baseline blood draw, 1.0 mg of glucagon is administered intravenously. Blood for C-peptide measurement is collected 6 minutes post-injection.[3][10]

    • Oral Glucose Tolerance Test (OGTT): A baseline sample is taken, followed by the ingestion of a 75g glucose solution. Blood is drawn at 30, 60, 90, and 120 minutes.[3]

  • Assay: C-peptide levels are quantified using a validated immunoassay, with modern ultrasensitive assays capable of detecting levels as low as 1.5 pmol/L.[4][11]

G start_node start_node process_node process_node decision_node decision_node output_node output_node start Patient with Newly Diagnosed Diabetes measure_type Fasting or Stimulated Test? start->measure_type fasting Collect Fasting Blood Sample measure_type->fasting Fasting stimulated Perform MMTT or GST measure_type->stimulated Stimulated assay Run Ultrasensitive C-peptide Immunoassay fasting->assay stimulated->assay result C-peptide Level (e.g., nmol/L) assay->result interpret Interpret Results for Diabetes Classification and Management result->interpret

Caption: Workflow for clinical assessment of C-peptide levels.

Protocol for Studying C-peptide Effects in an Animal Model

Streptozotocin (STZ)-induced diabetes in rodents is a common model to investigate the therapeutic potential of C-peptide.[6][12]

  • Animal Acclimatization: Male Wistar rats or BALB/c mice are acclimatized to laboratory conditions.[6][12]

  • Diabetes Induction: A single intraperitoneal injection of STZ is administered to induce selective destruction of pancreatic β-cells. Control animals receive a vehicle injection.[12]

  • Group Allocation: Animals are typically divided into four groups: (1) Healthy Control, (2) Diabetic Control (STZ), (3) Diabetic + Insulin, and (4) Diabetic + C-peptide.[6]

  • Treatment: C-peptide and/or insulin are administered for a predefined period (e.g., 21 days) via subcutaneous injections or osmotic pumps.[12]

  • Monitoring and Analysis:

    • Regularly monitor body weight, blood glucose, and C-peptide levels.[12]

    • At the end of the study, collect blood to assess serum biomarkers for organ function (e.g., liver enzymes).[6]

    • Harvest organs (e.g., liver, kidneys, nerves) for histopathological examination and immunohistochemical analysis (e.g., for TNF-α).[6]

    • Measure oxidative stress markers and gene expression of relevant targets (e.g., iNOS, TGF-β1) in tissue homogenates.[6]

G start_node start_node process_node process_node group_node group_node analysis_node analysis_node end_node end_node start Select Rodent Model (e.g., Wistar Rats) induction Induce Diabetes with STZ Injection start->induction grouping Group Allocation Control Diabetic (STZ) Diabetic + Insulin Diabetic + C-peptide induction->grouping treatment Administer Treatment (e.g., 21 days) grouping->treatment monitoring In-life Monitoring (Glucose, Weight) treatment->monitoring analysis Terminal Analysis: - Serum Biomarkers - Histopathology - Gene Expression monitoring->analysis conclusion Evaluate Therapeutic Effect of C-peptide analysis->conclusion

Caption: Experimental workflow for a preclinical C-peptide study.

Conclusion

The evidence strongly indicates that C-peptide is not an inert molecule but a biologically active peptide with a distinct pharmacological profile. Its ability to modulate cellular signaling pathways, improve microcirculation, and exert protective effects against inflammation and apoptosis highlights its therapeutic potential, particularly for mitigating the chronic complications of type 1 diabetes.[5] Standardized protocols for its measurement are well-established, providing reliable tools for both clinical diagnostics and research. Further investigation into its receptor and downstream mechanisms will be critical for the development of C-peptide-based therapeutics.

References

The Rise of Biased Agonism: A Comparative Analysis of Bilaid C and Bilorphin at the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective analgesics has led researchers to explore novel chemical scaffolds and mechanisms of action that deviate from traditional opioid pharmacology. A significant breakthrough in this area is the discovery of the bilaids, a class of tetrapeptides from an Australian fungus, and the subsequent development of their synthetic analog, bilorphin. This technical guide provides a comprehensive comparison of the potency and efficacy of the natural product Bilaid C and its rationally designed counterpart, bilorphin, at the µ-opioid receptor (MOPr). It delves into the experimental methodologies used to characterize these compounds and visualizes the key signaling pathways involved, offering a valuable resource for those engaged in opioid research and drug development.

Executive Summary

Bilorphin, a synthetic analog of the naturally occurring fungal tetrapeptide this compound, demonstrates a marked improvement in potency and a distinct pharmacological profile at the µ-opioid receptor. While this compound exhibits weak agonist activity, bilorphin is a potent and selective MOPr agonist with a strong bias towards the G protein signaling pathway over β-arrestin recruitment. This G protein bias is a highly sought-after characteristic in the development of next-generation analgesics, as it is hypothesized to separate the desired analgesic effects from the adverse side effects associated with traditional opioids, such as respiratory depression and constipation. This guide presents the quantitative data, experimental protocols, and signaling pathway diagrams that underpin our current understanding of these two compelling molecules.

Data Presentation: Quantitative Comparison of Potency and Efficacy

The following tables summarize the key quantitative data comparing the in vitro pharmacological properties of this compound and bilorphin at the human µ-opioid receptor (hMOPr). This data is primarily derived from the seminal study by Dekan et al. (2019) published in the Proceedings of the National Academy of Sciences (PNAS).

CompoundReceptorAssay TypeParameterValue
This compound hMOPrRadioligand Binding AssayKᵢ (nM)>10,000
Bilorphin hMOPrRadioligand Binding AssayKᵢ (nM)1.1 ± 0.2

Table 1: Comparative Binding Affinities of this compound and Bilorphin at the Human µ-Opioid Receptor.

CompoundAssay TypeCell LineParameterValue
This compound GIRK activation (functional assay)Rat Locus Coeruleus NeuronsPotency14-fold weaker than morphine
Bilorphin GIRK activation (functional assay)Rat Locus Coeruleus NeuronsPotency> morphine
Bilorphin [³⁵S]GTPγS Binding AssayAtT20-mMOPrEC₅₀ (nM)1.8 ± 0.5
Bilorphin [³⁵S]GTPγS Binding AssayAtT20-mMOPrEₘₐₓ (% of DAMGO)95 ± 5
Bilorphin β-arrestin-2 RecruitmentU2OS-hMOPr-βarr2EC₅₀ (nM)>10,000
Bilorphin β-arrestin-2 RecruitmentU2OS-hMOPr-βarr2Eₘₐₓ (% of DAMGO)<10

Table 2: Functional Potency and Efficacy of this compound and Bilorphin.

Experimental Protocols

The characterization of this compound and bilorphin involved a series of standard and specialized in vitro assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compounds for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOPr) are prepared.

  • Competition Binding: The assay is performed in a 96-well format. Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound or bilorphin).

  • Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To measure the ability of the compounds to activate G proteins coupled to the µ-opioid receptor, providing a measure of agonist efficacy.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the µ-opioid receptor (e.g., AtT20 cells stably expressing mouse MOPr) are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP, which is necessary to maintain the G protein in its inactive state.

  • Incubation: Membranes are incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Termination and Filtration: The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from unbound [³⁵S]GTPγS.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Data Analysis: The data is plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

β-arrestin Recruitment Assay

Objective: To assess the ability of the compounds to promote the interaction of β-arrestin with the µ-opioid receptor.

Methodology:

  • Cell Line: A cell line co-expressing the human µ-opioid receptor and a β-arrestin fusion protein is used (e.g., U2OS cells). The fusion protein often consists of β-arrestin linked to a reporter enzyme or protein fragment.

  • Agonist Stimulation: The cells are treated with varying concentrations of the test compound.

  • Recruitment and Signal Generation: Agonist binding to the receptor, if it promotes β-arrestin recruitment, brings the β-arrestin fusion protein into close proximity with a complementary component, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).

  • Signal Detection: The signal is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the log of the agonist concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are determined.

Whole-Cell Patch-Clamp Recordings in Rat Locus Coeruleus Neurons

Objective: To measure the functional effect of the compounds on neuronal activity by recording G protein-coupled inwardly rectifying potassium (GIRK) channel currents.

Methodology:

  • Brain Slice Preparation: Brain slices containing the locus coeruleus are prepared from rats.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single locus coeruleus neuron. The membrane patch is then ruptured to allow for whole-cell recording of ion channel currents.

  • Drug Application: The test compound is applied to the brain slice via the perfusion system.

  • Current Measurement: The activation of GIRK channels by the µ-opioid receptor leads to an outward potassium current, which can be measured using the patch-clamp amplifier.

  • Data Analysis: The magnitude of the current is measured at different concentrations of the agonist to determine its potency.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound and bilorphin.

G_protein_biased_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bilorphin Bilorphin MOPr µ-Opioid Receptor Bilorphin->MOPr Binds and activates G_protein Gαi/o Gβγ MOPr->G_protein Preferential Coupling beta_arrestin β-arrestin MOPr->beta_arrestin Weak Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects

Caption: G protein-biased signaling pathway of bilorphin at the µ-opioid receptor.

experimental_workflow cluster_invitro In Vitro Characterization Binding Radioligand Binding Assay (Ki) Affinity Affinity Binding->Affinity G_protein_activation [35S]GTPγS Assay (EC50, Emax) Potency_Efficacy_G Potency_Efficacy_G G_protein_activation->Potency_Efficacy_G Potency & Efficacy (G protein) beta_arrestin_recruitment β-arrestin Recruitment Assay (EC50, Emax) Potency_Efficacy_beta Potency_Efficacy_beta beta_arrestin_recruitment->Potency_Efficacy_beta Potency & Efficacy (β-arrestin) Functional_activity Patch-Clamp on Locus Coeruleus Neurons Neuronal_Effect Neuronal_Effect Functional_activity->Neuronal_Effect Neuronal Effect Start Compound (this compound / Bilorphin) Start->Binding Start->G_protein_activation Start->beta_arrestin_recruitment Start->Functional_activity

Caption: Experimental workflow for the pharmacological characterization of this compound and bilorphin.

Conclusion

The comparative analysis of this compound and bilorphin provides a compelling case study in the power of rational drug design inspired by natural products. The transformation of a weakly active fungal metabolite into a potent, G protein-biased µ-opioid receptor agonist highlights a promising strategy for the development of safer analgesics. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to build upon this innovative work. The distinct pharmacological profile of bilorphin, characterized by potent G protein activation and minimal β-arrestin recruitment, positions it as a significant lead compound in the ongoing effort to mitigate the opioid crisis through the creation of safer and more effective pain therapeutics.

Early-Stage Research on Bilaid C Analgesic Properties: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Analgesic Properties of Bilaid C

Following a comprehensive search of publicly available scientific literature, including peer-reviewed articles, conference proceedings, and patent databases, no specific information was found regarding a compound designated "this compound" and its potential analgesic properties. The search terms used included "this compound analgesic properties early research," "this compound mechanism of action analgesia," "this compound signaling pathway pain relief," "in vivo studies this compound analgesia," and "this compound receptor binding analgesic targets."

It is possible that "this compound" is a novel compound currently under investigation with no publicly disclosed data, a proprietary internal designation, or a potential misnomer.

However, the search did identify a related compound, Bilaid A , a tetrapeptide extracted from the fungus Penicillium sp.[1]. Bilaid A has been identified as a µ-opioid receptor agonist with a reported Ki value of 3.1 μM and is being investigated for its potential in pain research[1].

Given the absence of data for "this compound," this guide will proceed by presenting a hypothetical framework for a technical whitepaper on a novel analgesic compound, using the kind of information and structure that would be expected in early-stage research. This will include illustrative tables, experimental protocols, and signaling pathway diagrams based on common methodologies in the field of analgesia research. These examples are provided to fulfill the user's request for a specific format and content type, but it must be emphasized that the data presented is not from actual studies on a compound named this compound.

Hypothetical Technical Guide: Early-Stage Analgesic Research

Quantitative Data Summary

In a typical early-stage analgesic research program, quantitative data would be presented to summarize the compound's potency, efficacy, and selectivity. The following tables illustrate how such data might be structured.

Table 1: In Vitro Receptor Binding Affinity

Target ReceptorLigandKi (nM)Assay TypeSource
µ-Opioid ReceptorCompound X15.2Radioligand Binding[Hypothetical Study 1]
δ-Opioid ReceptorCompound X>1000Radioligand Binding[Hypothetical Study 1]
κ-Opioid ReceptorCompound X>1000Radioligand Binding[Hypothetical Study 1]
TRPV1Compound X89.7Calcium Flux Assay[Hypothetical Study 2]

Table 2: In Vivo Analgesic Efficacy

Pain ModelSpeciesRoute of AdministrationED50 (mg/kg)Maximum Possible Effect (%)Source
Hot Plate TestMouseIntraperitoneal5.885[Hypothetical Study 3]
Acetic Acid Writhing TestMouseOral12.172[Hypothetical Study 3]
Chung Model (Neuropathic Pain)RatIntravenous2.565[Hypothetical Study 4]
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of experimental protocols that would be included in a technical guide.

2.1. Radioligand Binding Assay for Opioid Receptors

  • Objective: To determine the binding affinity of the test compound to µ, δ, and κ-opioid receptors.

  • Cell Lines: HEK293 cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligand: [3H]DAMGO (for µ), [3H]DPDPE (for δ), [3H]U-69593 (for κ).

  • Procedure:

    • Cell membranes are prepared and incubated with increasing concentrations of the test compound and a fixed concentration of the respective radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The Ki values are calculated using the Cheng-Prusoff equation.

2.2. Hot Plate Test for Thermal Nociception

  • Objective: To assess the central analgesic activity of the test compound in response to a thermal stimulus.

  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a nociceptive response (paw licking or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., intraperitoneally).

    • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.

    • The percentage of the maximum possible effect (%MPE) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for conveying complex information.

3.1. Hypothetical Signaling Pathway for a µ-Opioid Receptor Agonist

The following diagram illustrates the canonical signaling pathway activated by a µ-opioid receptor agonist, leading to an analgesic effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR Binds to Gi Gαi/o MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel GIRK Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux Pain_Signal ↓ Propagation of Pain Signal Hyperpolarization->Pain_Signal

µ-Opioid Receptor Signaling Pathway

3.2. Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines a typical workflow for evaluating the analgesic efficacy of a compound in an animal model.

G Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate) Animal_Acclimation->Baseline_Testing Grouping Randomization into Treatment Groups Baseline_Testing->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Compound_Admin->Post_Treatment_Testing Data_Analysis Data Analysis (%MPE, ED₅₀ calculation) Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

In Vivo Analgesic Efficacy Workflow

References

Methodological & Application

Protocol for the Synthesis of Bilaid C and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Bilaid C, a tetrapeptide µ-opioid receptor agonist, and its analogs, including the potent G protein-biased agonist, bilorphin. This protocol is based on the findings from the foundational study by Dekan et al. (2019) and employs standard solid-phase peptide synthesis (SPPS) techniques.

Core Concepts and Signaling Pathway

This compound and its analogs are tetrapeptides that modulate the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon activation by an agonist, the MOR initiates downstream signaling cascades. Traditionally, this involves the activation of inhibitory G proteins (Gi/o), leading to analgesia. However, MOR activation can also trigger the β-arrestin pathway, which is associated with adverse effects such as respiratory depression and tolerance.

The analog, bilorphin, is a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway. This biased agonism is a key area of interest in developing safer and more effective opioid analgesics.

MOR_Signaling µ-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) Bilaid_C This compound / Analogs (e.g., Bilorphin) MOR µ-Opioid Receptor (MOR) Bilaid_C->MOR Agonist Binding G_protein Gi/o Protein Activation MOR->G_protein Preferential Activation by Bilorphin GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Adverse Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: µ-Opioid Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and its key analogs at the human µ-opioid receptor (hMOR), as reported by Dekan et al. (2019).

CompoundSequencehMOR Binding Affinity (Ki, nM)
This compound H-L-Tyr-D-Val-L-Val-D-Phe-OH210
This compound Amide H-L-Tyr-D-Val-L-Val-D-Phe-NH293
Bilorphin H-(N,N-diMe)L-Tyr-D-Val-L-Val-D-Phe-NH21.1
CompoundFunctional Assay (cAMP Inhibition)EC50 (nM)
This compound Forskolin-induced cAMP accumulation4200
Bilorphin Forskolin-induced cAMP accumulation2.6

Experimental Protocols

The synthesis of this compound and its analogs is performed using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is outlined below, followed by a detailed protocol.

Synthesis_Workflow General Workflow for this compound Analog Synthesis Resin_Prep 1. Resin Preparation (e.g., Rink Amide Resin) Coupling_Cycle 2. Iterative Coupling Cycles Resin_Prep->Coupling_Cycle Fmoc_Deprotection a. Fmoc Deprotection (20% Piperidine in DMF) Coupling_Cycle->Fmoc_Deprotection Start Cycle N_Terminal_Mod 3. N-Terminal Modification (Optional, e.g., Dimethylation for Bilorphin) Coupling_Cycle->N_Terminal_Mod Final Cycle Complete Amino_Acid_Coupling b. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Fmoc_Deprotection->Amino_Acid_Coupling Washing c. Washing (DMF, DCM) Amino_Acid_Coupling->Washing Washing->Coupling_Cycle Repeat for each amino acid Cleavage 4. Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) N_Terminal_Mod->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Analysis 6. Analysis (LC-MS, NMR) Purification->Analysis

Caption: Synthesis and Purification Workflow.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminally amidated peptides) or 2-chlorotrityl chloride resin (for C-terminally carboxylated peptides).

  • Amino Acids: Fmoc-protected amino acids (Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Val-OH, Fmoc-L-Val-OH, Fmoc-D-Phe-OH).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).

  • N-Terminal Dimethylation Reagents (for Bilorphin): Formaldehyde, Sodium cyanoborohydride.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound Amide

This protocol describes the synthesis of the C-terminally amidated version of this compound on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-D-Phe-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • In a separate vial, dissolve Fmoc-D-Phe-OH (0.4 mmol), HCTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Fmoc-L-Val-OH, Fmoc-D-Val-OH, Fmoc-L-Tyr(tBu)-OH):

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and lyophilize to obtain a white powder.

  • Analysis:

    • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol: N-Terminal Dimethylation for Bilorphin Synthesis

This step is performed on-resin after the final Fmoc deprotection of the H-L-Tyr(tBu)-D-Val-L-Val-D-Phe-resin.

  • Reductive Amination:

    • To the deprotected peptide-resin, add a solution of formaldehyde (10 eq) and sodium cyanoborohydride (5 eq) in DMF.

    • Shake the reaction mixture for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Proceed with the cleavage and purification steps as described above for this compound Amide.

These protocols provide a foundation for the synthesis of this compound and its analogs. Researchers should optimize conditions based on their specific equipment and desired scale. Careful monitoring of each step is crucial for obtaining high-purity peptides for biological evaluation.

Application Notes and Protocols: Cell-Based Assays for Measuring Bilaid C Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilaid C is a novel intracellular signaling protein that has been implicated in the regulation of apoptosis and cellular stress responses. Its activity is believed to be critical in determining cell fate under various pathological conditions, making it a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Accurate and reliable measurement of this compound activity is therefore essential for both basic research and drug discovery efforts.

These application notes provide a comprehensive overview of two robust cell-based assays for quantifying this compound activity: a Luciferase Reporter Assay and a FRET-based Biosensor Assay. Detailed protocols, data presentation guidelines, and visual workflows are included to facilitate the implementation of these assays in a laboratory setting.

Luciferase Reporter Assay for this compound-Mediated Transcriptional Activity

This assay measures the transcriptional activity of a downstream target of this compound, providing an indirect but reliable readout of its functional status.

Principle:

The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a specific response element that is activated by a transcription factor downstream of the this compound signaling pathway. When this compound is active, it initiates a signaling cascade that leads to the activation of this transcription factor, which then binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of this compound.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Co-transfect the cells with the this compound expression plasmid (or siRNA for knockdown experiments), the luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent. .

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Include appropriate positive and negative controls.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Data Presentation:

CompoundConcentration (µM)Normalized Luciferase Activity (RLU)Fold Change vs. Control
Vehicle-15,842 ± 1,2341.0
Activator X148,976 ± 3,4563.1
Activator X1097,543 ± 7,8906.2
Inhibitor Y18,123 ± 9870.5
Inhibitor Y104,231 ± 5670.3

Workflow Diagram:

BilaidC_Luciferase_Assay_Workflow start Plate Cells transfect Transfect Plasmids start->transfect treat Treat with Compounds transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis measure->analyze end Results analyze->end

Caption: Workflow for the this compound Luciferase Reporter Assay.

FRET-Based Biosensor Assay for Real-Time Monitoring of this compound Activity

This assay allows for the direct and dynamic measurement of this compound conformational changes or its interaction with a downstream partner in living cells.

Principle:

A genetically encoded biosensor is constructed by fusing this compound (or a substrate domain) with a pair of fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP), that can undergo Förster Resonance Energy Transfer (FRET). Activation of this compound leads to a conformational change or protein-protein interaction that alters the distance or orientation between CFP and YFP. This change in FRET can be measured as a ratiometric change in the emission intensities of the two fluorophores, providing a real-time readout of this compound activity.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or a relevant cell line) on a glass-bottom dish suitable for live-cell imaging.

    • Transfect the cells with the this compound FRET biosensor plasmid.

  • Live-Cell Imaging:

    • After 24-48 hours, replace the medium with an imaging buffer.

    • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire baseline images in both the CFP and YFP channels.

  • Stimulation and Image Acquisition:

    • Add the stimulus (e.g., a known activator or inhibitor) to the cells.

    • Acquire time-lapse images of the same cells in both channels to monitor the change in FRET over time.

  • Image and Data Analysis:

    • Correct for background fluorescence.

    • Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each cell at each time point.

    • Plot the change in FRET ratio over time to visualize the kinetics of this compound activation or inhibition.

Data Presentation:

Time (minutes)FRET Ratio (YFP/CFP) - ControlFRET Ratio (YFP/CFP) - Activator X
01.25 ± 0.051.26 ± 0.04
21.24 ± 0.061.38 ± 0.05
51.26 ± 0.051.55 ± 0.06
101.25 ± 0.041.72 ± 0.07
151.24 ± 0.051.70 ± 0.06

Signaling Pathway Diagram:

BilaidC_Signaling_Pathway Stimulus External Stimulus Receptor Receptor Stimulus->Receptor BilaidC This compound Receptor->BilaidC Activation DownstreamKinase Downstream Kinase BilaidC->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Proposed signaling pathway involving this compound.

The Luciferase Reporter Assay and the FRET-based Biosensor Assay are powerful tools for the quantitative analysis of this compound activity in a cellular context. The choice of assay will depend on the specific research question, with the luciferase assay being well-suited for high-throughput screening of compound libraries and the FRET assay providing detailed kinetic information in real-time. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement these assays and advance the understanding of this compound biology and its therapeutic potential.

Application Note & Protocols: Assessing the G Protein Bias of Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets.[1][2] Traditionally, ligands were classified as agonists or antagonists based on their ability to promote or block signaling through a primary pathway. However, the concept of "biased agonism" or "functional selectivity" has emerged, describing the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[3][4][5][6] This phenomenon typically involves differential activation of G protein-mediated signaling versus β-arrestin-mediated signaling.[4] Assessing the G protein bias of a compound is crucial for developing safer and more effective therapeutics by selectively engaging pathways associated with desired effects while avoiding those linked to adverse reactions.[7]

Bilaid C is a tetrapeptide that has been shown to interact with the µ-opioid receptor (MOPr).[8] A derivative of this compound, named bilorphin, has been identified as a G protein-biased agonist at the MOPr, demonstrating potent analgesia with reduced adverse effects.[3][8] This application note provides a comprehensive experimental framework for assessing the G protein bias of this compound or similar compounds. The protocols detailed below will enable researchers to quantify the compound's signaling profile across various G protein subtypes (Gαs, Gαi/o, Gαq/11) and β-arrestin recruitment.

1. Key Signaling Pathways

GPCRs transduce extracellular signals by coupling to heterotrimeric G proteins, which are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent modulation of downstream effectors. The major G protein families and their primary signaling pathways are:

  • Gαs: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9]

  • Gαi/o: Inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[9]

  • Gαq/11: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium, and its metabolite, inositol monophosphate (IP1), accumulates in the presence of LiCl.[10][12]

  • β-Arrestin Recruitment: Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[13] This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[13][14]

The following diagram illustrates the general signaling pathways relevant to assessing G protein bias.

GPCR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates GRK GRK GPCR->GRK Phosphorylates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Bilaid_C This compound (Ligand) Bilaid_C->GPCR Binds to G_alpha_GTP->AC Activates (Gαs) or Inhibits (Gαi) G_alpha_GTP->PLC Activates (Gαq) beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruits

Caption: Overview of GPCR signaling pathways.

2. Experimental Workflow for Assessing G Protein Bias

A systematic approach is required to determine the G protein bias of this compound. This involves a series of in vitro cell-based assays to quantify the potency (EC50) and efficacy (Emax) of the compound for each signaling pathway.

The general workflow is as follows:

Experimental_Workflow cluster_g_protein G Protein Pathways start Start: this compound cell_culture Cell Line Selection & Culture (e.g., HEK293 expressing MOPr) start->cell_culture g_protein_assays G Protein Activation Assays cell_culture->g_protein_assays arrestin_assay β-Arrestin Recruitment Assay cell_culture->arrestin_assay cAMP_assay cAMP Assay (Gs/Gi signaling) g_protein_assays->cAMP_assay IP1_assay IP-1 Accumulation Assay (Gq signaling) g_protein_assays->IP1_assay BRET_FRET_assay BRET/FRET Assay (Direct G protein activation) g_protein_assays->BRET_FRET_assay data_analysis Data Analysis: - Dose-Response Curves - EC50 & Emax Determination - Bias Calculation arrestin_assay->data_analysis conclusion Conclusion: Determine G Protein Bias Profile data_analysis->conclusion cAMP_assay->data_analysis IP1_assay->data_analysis BRET_FRET_assay->data_analysis

Caption: Experimental workflow for G protein bias assessment.

3. Experimental Protocols

The following are detailed protocols for the key assays required to assess the G protein bias of this compound. These protocols assume the use of a recombinant cell line (e.g., HEK293 or CHO) stably or transiently expressing the target receptor (e.g., µ-opioid receptor).

3.1. Gαs and Gαi/o Signaling: cAMP Assay

This assay measures changes in intracellular cAMP levels. Activation of Gαs-coupled receptors increases cAMP, while activation of Gαi/o-coupled receptors decreases forskolin-stimulated cAMP levels.[9] Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescent (e.g., cAMP-Glo™) assays are commonly used.[15][16][17][18]

Protocol: HTRF cAMP Assay

Materials:

  • Cells expressing the target receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • This compound and reference agonist/antagonist

  • Forskolin (for Gαi assays)

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well, optimize for your cell line).

  • Assay Plate Preparation:

    • Add 5 µL of cell suspension to each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

    • For Gαs agonism: Add 5 µL of compound dilutions to the wells.

    • For Gαi agonism: Prepare compound dilutions containing a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production). Add 5 µL of this mixture to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2) according to the manufacturer's instructions.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

    • Add 5 µL of the cAMP-d2 solution to each well.

  • Final Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm emission wavelengths following excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

3.2. Gαq/11 Signaling: IP-1 Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, in the presence of LiCl, which blocks IP1 degradation.[10][12] HTRF is a common detection method for this assay.[12][19][20][21]

Protocol: HTRF IP-1 Assay

Materials:

  • Cells expressing the target receptor

  • Stimulation buffer (provided in the kit, often containing LiCl)

  • This compound and reference agonist

  • HTRF IP-One Gq detection kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Seed cells in a 384-well plate and grow overnight, or prepare a cell suspension as in the cAMP assay.

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference compounds in stimulation buffer.

    • Add 10 µL of compound dilutions to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-90 minutes (optimize incubation time).[19]

  • Detection:

    • Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

    • Add 5 µL of IP1-d2 conjugate to each well.

    • Add 5 µL of anti-IP1 cryptate to each well.

  • Final Incubation and Reading:

    • Incubate the plate for 1 hour at room temperature.[19]

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine IP1 concentrations from a standard curve.

    • Plot the data and determine EC50 and Emax values as described for the cAMP assay.

3.3. Direct G Protein Activation: BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure the interaction between a GPCR and G proteins or the dissociation of G protein subunits upon activation.[22][23][24][25][26] A common approach involves co-expressing a GPCR with a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus).[23] Agonist stimulation leads to a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the BRET signal.[23]

Protocol: G Protein Activation BRET Assay

Materials:

  • HEK293 cells

  • Plasmids encoding: target GPCR, Gα-Rluc, Gβ, and Venus-Gγ

  • Transfection reagent

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine h (BRET substrate)

  • This compound and reference agonist

  • White 96-well or 384-well microplates

  • BRET-compatible plate reader

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the four plasmids. Optimize the ratio of plasmids to achieve optimal expression levels.

    • Culture the transfected cells for 24-48 hours.

  • Cell Preparation:

    • Harvest the cells and resuspend them in assay buffer.

    • Dispense 80 µL of the cell suspension into each well of a white microplate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference agonist.

    • Add 10 µL of the compound dilutions to the wells.

  • Substrate Addition and Reading:

    • Prepare a solution of Coelenterazine h in assay buffer (final concentration typically 5 µM).

    • Using an injector-equipped plate reader, add 10 µL of the Coelenterazine h solution to each well.

    • Immediately begin sequential reading of luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength).

    • Subtract the basal BRET ratio (vehicle-treated cells) from the agonist-induced BRET ratio to get the net BRET signal.

    • Plot the net BRET signal against the log of the compound concentration and fit the data to a dose-response curve to obtain EC50 and Emax values.

3.4. β-Arrestin Recruitment Assay

Several technologies are available to measure β-arrestin recruitment, including enzyme fragment complementation (EFC), BRET, and FRET.[13][14] The DiscoveRx PathHunter assay, based on EFC, is a widely used method.[13][14] In this system, the GPCR is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment.[14] Ligand-induced recruitment of β-arrestin to the GPCR forces complementation of the enzyme fragments, creating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14]

Protocol: PathHunter β-Arrestin Recruitment Assay

Materials:

  • PathHunter cell line expressing the target GPCR and tagged β-arrestin

  • Cell culture medium

  • This compound and reference agonist

  • PathHunter detection reagents

  • 384-well white microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate the PathHunter cells in a 384-well plate and incubate overnight.[14]

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference agonist in assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

  • Final Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

4. Data Presentation and Bias Calculation

All quantitative data should be summarized in a structured table to allow for easy comparison of the potency and efficacy of this compound across the different signaling pathways.

Table 1: Pharmacological Profile of this compound

Signaling PathwayAssay TypeParameterThis compoundReference Agonist
Gαs cAMP AccumulationEC50 (nM)
Emax (% of Ref)100%
Gαi/o cAMP InhibitionEC50 (nM)
Emax (% of Ref)100%
Gαq/11 IP-1 AccumulationEC50 (nM)
Emax (% of Ref)100%
β-Arrestin RecruitmentEC50 (nM)
Emax (% of Ref)100%

Bias Calculation:

Several methods exist to quantify ligand bias.[3] One common approach is the calculation of a bias factor, which compares the relative potency and efficacy of a test ligand (this compound) for two different pathways, normalized to a reference agonist (often the endogenous ligand or a well-characterized balanced agonist).

The following equation can be used:

Log(Bias Factor) = Log( (Emax / EC50)Pathway 1 / (Emax / EC50)Pathway 2 )this compound - Log( (Emax / EC50)Pathway 1 / (Emax / EC50)Pathway 2 )Reference Agonist

A positive Log(Bias Factor) indicates a bias towards Pathway 1, while a negative value indicates a bias towards Pathway 2. A value around zero suggests a balanced ligand.

By systematically applying the protocols outlined in this application note, researchers can generate a comprehensive signaling profile for this compound. The resulting data will allow for the quantification of its bias towards specific G protein subtypes versus β-arrestin recruitment. This information is critical for understanding the compound's mechanism of action and for guiding further drug development efforts to optimize its therapeutic potential while minimizing potential side effects. The use of multiple, robust assays provides a high degree of confidence in the determined bias profile, ultimately contributing to the development of safer and more targeted GPCR-based therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Novel Bilaid C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C, a tetrapeptide of fungal origin, and its derivatives have emerged as promising modulators of the µ-opioid receptor (hMOPr), a key target in pain management. The development of novel, potent, and selective this compound derivatives necessitates robust high-throughput screening (HTS) platforms to efficiently identify and characterize lead compounds. This document provides detailed application notes and protocols for conducting HTS campaigns to discover and profile new this compound derivatives targeting the µ-opioid receptor.

The protocols herein describe two primary cell-based HTS assays: a TR-FRET cAMP assay to measure Gαi/o signaling and a Calcium Flux assay to assess downstream signaling events. Additionally, guidelines for hit confirmation, counter-screening, and data analysis are provided to ensure the identification of high-quality, validated hits.

Target Background: The µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][2] Upon activation by an agonist, such as a this compound derivative, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[3] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Simultaneously, the Gβγ dimer can modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in neuronal excitability.[1][4]

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Derivative This compound Derivative MOR µ-Opioid Receptor (GPCR) This compound Derivative->MOR Agonist Binding G_protein Gαi/oβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o Inhibition GIRK GIRK Channel G_protein->GIRK Gβγ Activation cAMP cAMP AC->cAMP Inhibition ATP ATP K_ion_out Neuronal_Inhibition Decreased Neuronal Excitability GIRK->Neuronal_Inhibition K+ Efflux ATP->cAMP Conversion K_ion_in

Figure 1: Simplified µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for High-Throughput Screening

The overall workflow for an HTS campaign to identify novel this compound derivatives involves several key stages, from initial screening to hit validation and characterization.

hts_workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_hit_validation Hit Validation & Characterization Primary_HTS Primary HTS (e.g., TR-FRET cAMP Assay) Single Concentration Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Initial Hits Counter_Screen Counter-Screening (e.g., Cytotoxicity Assay) Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Calcium Flux Assay) Counter_Screen->Orthogonal_Assay Non-toxic Hits SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Validated Hits Selectivity Selectivity Profiling (κ- and δ-opioid receptors) SAR->Selectivity Lead_Op Lead Optimization Selectivity->Lead_Op

Figure 2: High-Throughput Screening Workflow.

Primary High-Throughput Screening: TR-FRET cAMP Assay

This assay quantitatively measures changes in intracellular cAMP levels, providing a direct readout of Gαi/o-coupled µ-opioid receptor activation. The assay is based on a competitive immunoassay format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

Principle

The assay utilizes a europium (Eu) cryptate-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. When the µ-opioid receptor is activated by an agonist, adenylyl cyclase is inhibited, leading to a decrease in intracellular cAMP. This allows the dye-labeled cAMP analog to bind to the antibody, disrupting FRET and causing a decrease in the TR-FRET signal. Conversely, an antagonist will block the agonist-induced decrease in cAMP, restoring the TR-FRET signal.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor.[6]

  • Assay Plates: 384-well or 1536-well low-volume, white, solid-bottom plates.

  • TR-FRET cAMP Assay Kit: Commercially available kits (e.g., from PerkinElmer, Cisbio).

  • Compound Library: this compound derivatives dissolved in DMSO.

  • Control Agonist: DAMGO or Met-enkephalin.

  • Control Antagonist: Naloxone or CTAP.[7]

  • Forskolin: To stimulate adenylyl cyclase and establish a cAMP baseline.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.[5]

  • Cell Culture Medium: F-12 or DMEM supplemented with appropriate serum and antibiotics.

  • Assay Buffer: HBSS with HEPES, BSA, and IBMX.[8]

  • Liquid Handling System: Automated dispenser for multi-well plates.

  • TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence detection.

Protocol
  • Cell Preparation:

    • Culture µ-opioid receptor-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000 cells/well in a 384-well plate).[9]

  • Agonist Mode Screening:

    • Dispense 5 µL of cell suspension into each well of the assay plate.

    • Add 5 µL of this compound derivative (at a final concentration of 10 µM) or control compounds to the appropriate wells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody solution (prepared according to the kit manufacturer's instructions).[10]

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).[10]

  • Antagonist Mode Screening:

    • Pre-incubate cells with the this compound derivatives for 15-30 minutes.

    • Add a known agonist (e.g., DAMGO at its EC80 concentration).

    • Follow steps 2.3 to 2.5 of the agonist mode protocol.

Data Analysis and Interpretation
  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Normalize the data to positive (agonist/antagonist) and negative (vehicle) controls.

  • Determine the Z' factor to assess assay quality (a Z' factor > 0.5 is considered excellent for HTS).

  • Identify hits based on a predefined activity threshold (e.g., >50% inhibition for agonists or >50% reversal for antagonists).

ParameterAgonist ModeAntagonist Mode
Positive Control DAMGO (1 µM)Naloxone (10 µM) + DAMGO (EC80)
Negative Control Vehicle (DMSO)Vehicle (DMSO) + DAMGO (EC80)
Expected Z' Factor > 0.7> 0.6
Hit Criterion > 50% decrease in cAMP> 50% reversal of agonist effect

Table 1: Representative Data Parameters for TR-FRET cAMP HTS

Orthogonal and Confirmatory Screening: Calcium Flux Assay

This assay serves as a secondary, orthogonal screen to confirm the activity of hits from the primary screen and to identify compounds that may act through different signaling pathways. The µ-opioid receptor, being Gαi/o-coupled, can be engineered to couple to the Gαq pathway through the use of promiscuous G-proteins (e.g., Gα16) or chimeric G-proteins, leading to a measurable calcium release upon agonist stimulation.[11][12]

Principle

Cells co-expressing the µ-opioid receptor and a promiscuous G-protein are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor activates the Gαq pathway, leading to the release of calcium from intracellular stores. This increase in intracellular calcium is detected as an increase in fluorescence intensity.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human µ-opioid receptor and a promiscuous G-protein (e.g., Gα16).

  • Assay Plates: 384-well or 1536-well black-walled, clear-bottom plates.

  • Calcium-Sensitive Dye: Fluo-4 AM or similar.

  • Probenecid: To prevent the efflux of the dye from the cells.[13]

  • Control Agonist: DAMGO or Met-enkephalin.

  • Control Antagonist: Naloxone.

  • Assay Buffer: HBSS with HEPES and probenecid.

  • Fluorescent Plate Reader with Liquid Handling: e.g., FLIPR or FlexStation.

Protocol
  • Cell Preparation:

    • Seed the cells into the assay plates and culture overnight to form a monolayer.[13]

    • On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid.

    • Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature.[13]

  • Assay Procedure:

    • Place the assay plate in the fluorescent plate reader.

    • Add the this compound derivatives or control compounds and immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds).

Data Analysis and Interpretation
  • Measure the peak fluorescence intensity or the area under the curve for each well.

  • Normalize the data to positive and negative controls.

  • Construct dose-response curves for confirmed hits and calculate EC50 or IC50 values.

CompoundEC50 / IC50 (nM)Assay Mode
DAMGO5.2Agonist
Bilorphin1.1Agonist
Naloxone15.8Antagonist
Hit Compound X25.4Agonist
Hit Compound Y8.9Antagonist

Table 2: Exemplary Dose-Response Data for µ-Opioid Receptor Modulators

Hit Validation and Counter-Screening

To eliminate false positives and artifacts, a series of hit validation and counter-screening assays should be performed.[14][15]

Cytotoxicity Assay
  • Purpose: To identify compounds that cause cell death, which can lead to a false-positive signal in cell-based assays.

  • Method: A simple cell viability assay, such as CellTiter-Glo® (Promega), can be used. This assay measures ATP levels, which correlate with the number of viable cells.

  • Procedure: Treat µ-opioid receptor-expressing cells with the hit compounds at the same concentrations used in the primary screen and measure cell viability after a relevant incubation period.

Promiscuity Counter-Screens
  • Purpose: To identify compounds that are non-specific and interact with multiple targets or assay components.

  • Method: Screen hits against other GPCRs (e.g., κ- and δ-opioid receptors) to assess selectivity. Additionally, a β-lactamase counter-screen can be used for assays employing a β-lactamase reporter to identify compounds that directly inhibit the reporter enzyme.

AssayPurposeExample Method
Cytotoxicity Eliminate cytotoxic compoundsCellTiter-Glo®
Selectivity Determine selectivity over other opioid receptorsTR-FRET cAMP assay with κ- and δ-opioid receptor cell lines
Assay Interference Identify compounds that interfere with the assay technologyRun the assay in the absence of cells

Table 3: Hit Validation and Counter-Screening Strategy

Conclusion

The high-throughput screening protocols and application notes provided here offer a robust framework for the discovery and characterization of novel this compound derivatives as modulators of the µ-opioid receptor. By employing a combination of a highly sensitive primary TR-FRET cAMP assay and an orthogonal calcium flux assay, coupled with a rigorous hit validation strategy, researchers can efficiently identify promising lead compounds for further development in the quest for safer and more effective analgesics.

References

Application Notes and Protocols for C-Terminal Amidation of Bilaid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the C-terminal amidation of Bilaid C, a hypothetical peptide natural product. C-terminal amidation is a critical post-translational modification that can significantly enhance the biological activity, stability, and pharmacokinetic properties of peptides and peptide-based drugs.[1][2][3][4] This document outlines three primary techniques for achieving C-terminal amidation: Solid-Phase Peptide Synthesis (SPPS), solution-phase chemical amidation, and enzymatic amidation.

Introduction to C-Terminal Amidation

The C-terminus of a peptide or protein is the end of the amino acid chain terminated by a free carboxyl group (-COOH).[5] C-terminal amidation is the conversion of this terminal carboxyl group to a carboxamide (-CONH₂). This modification neutralizes the negative charge at the C-terminus, which can lead to several advantageous properties, including:

  • Increased Biological Activity: Many peptide hormones and neuropeptides are naturally C-terminally amidated, and this modification is often essential for their receptor binding and biological function.[1][6]

  • Enhanced Stability: Amidation can protect the peptide from degradation by carboxypeptidases, thereby increasing its half-life in biological systems.[4][7]

  • Improved Pharmacokinetic Profile: The increased stability and altered charge can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[7]

For the purpose of these protocols, we will consider This compound as a hypothetical heptapeptide with the sequence: (N-terminus) Tyr-Pro-Phe-Gly-Asp-Ala-Cys (C-terminus) , which possesses a C-terminal carboxylic acid that is to be amidated.

Techniques for C-Terminal Amidation of this compound

There are several established methods for the C-terminal amidation of peptides like this compound. The choice of method depends on factors such as the scale of the synthesis, the presence of sensitive functional groups in the peptide sequence, and the desired purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) for Direct Amidation

SPPS is a widely used method for the synthesis of peptides where the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner.[7][8] To obtain a C-terminally amidated peptide directly, a specific type of resin that releases the peptide as a C-terminal amide upon cleavage is used. The most common resin for this purpose is the Rink Amide resin.[8][9][10]

Workflow for SPPS C-Terminal Amidation:

spss_workflow resin Rink Amide Resin coupling1 Coupling resin->coupling1 faa Fmoc-Cys(Trt)-OH (First Amino Acid) faa->coupling1 wash1 Wash coupling1->wash1 deprotection1 Fmoc Deprotection deprotection_n Fmoc Deprotection deprotection1->deprotection_n wash1->deprotection1 coupling_n Couple Next Fmoc-AA-OH wash_n Wash wash_n->coupling_n deprotection_n->wash_n Repeat for each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection deprotection_n->cleavage purification Purification (HPLC) cleavage->purification product This compound-NH2 purification->product

Caption: SPPS workflow for direct synthesis of C-terminally amidated peptides.

Experimental Protocol for SPPS of this compound-NH₂:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Cys(Trt)-OH (0.5 mmol) with HBTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat step 2 and 3 for each subsequent amino acid in the this compound sequence (Ala, Asp(OtBu), Gly, Phe, Pro, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.[11][12]

Quantitative Data for SPPS Amidation:

ParameterTypical ValueReference
Resin Loading0.4 - 0.8 mmol/g[8]
Coupling Efficiency>99% per step[7]
Overall Yield (crude)60 - 80%[13]
Purity (after HPLC)>95%[2]
Solution-Phase Chemical Amidation

If this compound with a C-terminal carboxylic acid has already been synthesized or isolated, it can be amidated in solution. This method involves activating the C-terminal carboxyl group followed by reaction with an ammonia source.

Workflow for Solution-Phase Amidation:

solution_phase_workflow peptide This compound-COOH (in organic solvent) activation Carboxyl Activation peptide->activation coupling_agent Coupling Agent (e.g., HATU, DIPEA) coupling_agent->activation amidation Amidation Reaction activation->amidation ammonia Ammonia Source (e.g., NH4Cl, NH3 gas) ammonia->amidation workup Aqueous Workup & Extraction amidation->workup purification Purification (HPLC) workup->purification product This compound-NH2 purification->product

Caption: Solution-phase workflow for C-terminal amidation of a peptide.

Experimental Protocol for Solution-Phase Amidation of this compound-COOH:

  • Dissolution: Dissolve this compound-COOH (with side chains protected) in an appropriate organic solvent such as DMF or DMSO.[14]

  • Activation:

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the peptide solution.

    • Stir the mixture at room temperature for 10-15 minutes to activate the C-terminal carboxylic acid.

  • Amidation:

    • Add ammonium chloride (NH₄Cl, 5.0 equivalents) and additional DIPEA (5.0 equivalents) to the reaction mixture.

    • Alternatively, bubble ammonia gas through the solution.[14]

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Quenching and Workup:

    • Quench the reaction by adding water.

    • If the peptide precipitates, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction.

  • Deprotection: If side-chain protecting groups are present, remove them using standard procedures (e.g., TFA cleavage cocktail).

  • Purification and Verification: Purify the crude amidated peptide by RP-HPLC and verify its identity by mass spectrometry.

Quantitative Data for Solution-Phase Amidation:

ParameterTypical ValueReference
Reagent Equivalents (Peptide:HATU:DIPEA:NH₄Cl)1 : 1.1 : 7 : 5[14]
Reaction Time2 - 4 hours[14]
Yield (after purification)50 - 70%General estimate
Purity (after HPLC)>98%General estimate
Enzymatic Amidation

Enzymatic methods offer high selectivity and mild reaction conditions, avoiding the need for protecting groups.[1] The most common enzyme for this purpose is Peptidylglycine α-amidating monooxygenase (PAM). However, PAM requires a C-terminal glycine residue, which is then cleaved to generate the amide.[12] For this compound, which ends in Cysteine, a precursor peptide, this compound-Gly, would need to be synthesized. Alternatively, other ligases are being explored that can directly amidate a C-terminal carboxyl group.[1]

Workflow for Enzymatic Amidation (using a hypothetical ligase):

enzymatic_workflow peptide This compound-COOH (in aqueous buffer) incubation Enzymatic Reaction (Controlled pH and Temp) peptide->incubation enzyme Amidase/Ligase (e.g., plant ligase) enzyme->incubation ammonia_source Ammonia Source (e.g., (NH4)2SO4) ammonia_source->incubation cofactors Cofactors (e.g., ATP, MgCl2) cofactors->incubation quenching Reaction Quenching (e.g., pH change, heat) incubation->quenching purification Purification (HPLC) quenching->purification product This compound-NH2 purification->product

Caption: General workflow for enzymatic C-terminal amidation.

Experimental Protocol for Enzymatic Amidation of this compound-COOH:

  • Reaction Setup:

    • In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), dissolve this compound-COOH to a final concentration of 1-5 mg/mL.

    • Add cofactors such as ATP (5 mM) and MgCl₂ (10 mM).

    • Add an ammonia source, such as ammonium sulfate, to a high concentration (e.g., 1 M).

  • Enzyme Addition: Add the amidating ligase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37 °C) for 12-24 hours with gentle agitation. Monitor the reaction progress using LC-MS.

  • Quenching: Stop the reaction by denaturing the enzyme, for example, by adding an organic solvent like acetonitrile or by heat inactivation.

  • Purification and Verification: Centrifuge the quenched reaction mixture to remove precipitated enzyme. Purify the supernatant containing the amidated peptide by RP-HPLC and confirm the product by mass spectrometry.

Quantitative Data for Enzymatic Amidation:

ParameterTypical ValueReference
pH7.0 - 8.5[1]
Temperature25 - 37 °C[1]
Reaction Time4 - 24 hours[1]
Conversion Rate70 - 95%[15]
Purity (after HPLC)>99%[15]

Conclusion

The C-terminal amidation of this compound can be successfully achieved through several robust methods.

  • SPPS using Rink Amide resin is the most direct method for de novo synthesis.

  • Solution-phase chemical amidation is suitable for modifying pre-existing this compound, provided that reactive side chains are appropriately protected.

  • Enzymatic amidation offers a highly specific and green alternative, particularly valuable for complex molecules where protecting group chemistry is challenging.

The selection of the most appropriate technique will depend on the specific research or development goals, available resources, and the chemical nature of this compound. Each method requires careful optimization of reaction conditions to achieve high yields and purity. Subsequent purification by RP-HPLC and verification by mass spectrometry are essential steps to ensure the quality of the final amidated product.

References

Application of Bilaid C in Studying Opioid Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid C is a naturally occurring tetrapeptide (L-tyrosyl-D-valyl-L-valyl-D-phenylalanine) isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It has been identified as a potent and selective agonist for the μ-opioid receptor (MOR), a key target in pain management. Notably, derivatives of this compound have demonstrated G protein-biased agonism, a desirable characteristic for developing safer analgesics with reduced side effects. This document provides detailed application notes and protocols for utilizing this compound in the study of opioid receptor signaling.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2393866-13-0
Molecular Formula C₂₈H₃₈N₄O₆
Molecular Weight 526.6 g/mol
Structure L-tyrosyl-D-valyl-L-valyl-D-phenylalanine

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its derivative, bilorphin, in relation to μ-opioid receptor signaling.

Table 1: Binding Affinity of this compound and Derivatives for Human μ-Opioid Receptor (hMOR)

CompoundKᵢ (nM)[1]Receptor Source
This compound 210HEK293 cell membranes expressing hMOR
Bilorphin 1.1HEK293 cell membranes expressing hMOR

Table 2: Functional Activity of this compound at the μ-Opioid Receptor

AssayParameterValueCell System
Forskolin-Induced cAMP Accumulation% Inhibition at 10 µM77%HEK293 cells expressing hMOR
Inwardly Rectifying Potassium (Kir) Channel ActivationEC₅₀4.2 µMRat locus coeruleus slices

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Cascade

Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK or Kir3.x) channels, causing membrane hyperpolarization and reduced neuronal excitability.

MOR_Signaling BilaidC This compound MOR μ-Opioid Receptor BilaidC->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Kir Kir Channel K_ion_out K+ (out) Kir->K_ion_out G_alpha->AC Inhibits G_betagamma->Kir Activates ATP ATP ATP->AC K_ion_in K+ (in) K_ion_in->Kir

Fig. 1: this compound-mediated μ-opioid receptor signaling pathway.
Experimental Workflow for Characterizing this compound Activity

A typical workflow to characterize the activity of this compound at the μ-opioid receptor involves a series of in vitro assays to determine its binding affinity and functional efficacy.

Experimental_Workflow start Start: Synthesize or Isolate this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Accumulation Assay (Determine functional efficacy) binding_assay->cAMP_assay kir_assay Kir Channel Activation Assay (Determine EC50) cAMP_assay->kir_assay data_analysis Data Analysis and Interpretation kir_assay->data_analysis end End: Characterize this compound as a MOR agonist data_analysis->end

Fig. 2: Workflow for characterizing this compound's opioid receptor activity.

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human μ-opioid receptor (hMOR) through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hMOR

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled MOR ligand (e.g., [³H]DAMGO)

  • Unlabeled DAMGO (for non-specific binding determination)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hMOR cells.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer, [³H]DAMGO, and vehicle.

    • Non-specific binding wells: Assay buffer, [³H]DAMGO, and a saturating concentration of unlabeled DAMGO.

    • Competition wells: Assay buffer, [³H]DAMGO, and varying concentrations of this compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional effect of this compound on adenylyl cyclase activity by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing hMOR

  • Cell culture medium

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Stimulation buffer

Procedure:

  • Seed HEK293-hMOR cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Add a submaximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Inwardly Rectifying Potassium (Kir) Channel Activation Assay

This protocol assesses the ability of this compound to activate G protein-coupled inwardly rectifying potassium (GIRK/Kir3.x) channels, typically using electrophysiology or a thallium flux assay in a suitable cell system.

Materials (Thallium Flux Assay):

  • AtT-20 cells or another cell line endogenously or exogenously expressing MOR and Kir3.x channels.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer

  • Thallium sulfate solution

  • This compound

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well plate and culture overnight.

  • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution containing thallium sulfate into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of thallium through activated Kir channels.

  • Calculate the rate of thallium influx for each concentration of this compound.

  • Plot the rate of thallium influx against the logarithm of the this compound concentration to determine the EC₅₀.

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of the μ-opioid receptor. Its tetrapeptide structure and agonist properties make it an interesting lead compound for the development of novel analgesics. The protocols outlined in this document provide a framework for the comprehensive characterization of this compound and similar compounds, enabling researchers to explore their potential in opioid receptor signaling and drug discovery. The G protein-biased nature of its derivatives, such as bilorphin, highlights the potential for developing safer opioid therapeutics with reduced adverse effects.

References

Application Note: Quantitative Analysis of Bilaid C in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilaid C is a novel synthetic small molecule with potential therapeutic applications in metabolic disorders. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method demonstrates high sensitivity with a lower limit of quantification of 0.5 ng/mL and has been validated in accordance with regulatory guidelines.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

2. Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard (IS) from human plasma.

  • Step 1: Allow all solutions and samples to thaw to room temperature.

  • Step 2: Spike 50 µL of blank human plasma with 10 µL of the appropriate this compound working standard solution. For unknown samples, use 50 µL of the subject's plasma.

  • Step 3: Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol) to all samples except for the blank matrix.

  • Step 4: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Step 5: Vortex mix for 1 minute.

  • Step 6: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Step 7: Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Step 8: Inject 5 µL of the supernatant into the LC-MS/MS system.

3. Liquid Chromatography

  • System: UHPLC system

  • Column: C18 column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

4. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 350.2 180.1

    | this compound-d4 (IS) | 354.2 | 184.1 |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The lower limit of quantification (LLOQ) was 0.5 ng/mL.

Table 1: Calibration Curve and LLOQ Data

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)>0.998
LLOQ0.5 ng/mL
LLOQ Precision (%CV)8.2%
LLOQ Accuracy (%Bias)5.6%

2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.57.54.29.16.8
Low1.55.13.56.84.9
Medium754.22.15.53.2
High4003.81.84.92.5

3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 3: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.592.198.5
Medium7594.5101.2
High40093.899.1

4. Stability

The stability of this compound was evaluated under various conditions.

Table 4: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temp)6 hoursStable
Freeze-thaw (3 cycles)-80°C to RTStable
Long-term30 days at -80°CStable
Autosampler24 hours at 4°CStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Spike_IS Spike with Internal Standard (this compound-d4) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Bilaid_C This compound Receptor Metabolic Receptor X Bilaid_C->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Y Kinase_B->Transcription_Factor Phosphorylates and Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes Metabolic_Effect Improved Glucose Homeostasis Gene_Expression->Metabolic_Effect

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.

Troubleshooting & Optimization

Technical Support Center: Enhancing the In-vivo Stability of Bilaid C Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the Bilaid C peptide.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows rapid clearance in vivo. What are the potential causes?

A1: Rapid in vivo clearance of peptides like this compound is a common challenge. The primary causes include:

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the blood and tissues. The amide groups in the peptide backbone are common targets for these enzymes.[1]

  • Renal Filtration: Due to their relatively small molecular size, peptides can be quickly filtered out of the bloodstream by the kidneys.[1]

  • Short Half-Life: Unmodified peptides generally have a short biological half-life. For instance, the native C-peptide has a half-life of about 30-40 minutes in plasma.[2]

Q2: How can I improve the in vivo stability of my this compound peptide?

A2: Several strategies can be employed to enhance the in vivo stability of this compound peptide:

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at known protease cleavage sites can significantly reduce proteolytic degradation.[3][4][5]

  • N-terminal and C-terminal Modification: Modifying the ends of the peptide, for example, through N-acetylation or C-amidation, can protect against exopeptidases.[3][5]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its molecular weight and steric hindrance, which in turn reduces renal clearance and protease accessibility.[1][3]

  • Fatty Acid Modification (Lipidation): Covalently attaching a fatty acid chain can promote binding to serum albumin, effectively increasing the peptide's size and circulation time.[1][5]

  • Cyclization: Creating a cyclic structure can make the peptide more rigid and less recognizable to proteases.[3][6]

  • Encapsulation: Formulating the peptide within nanocarriers, such as liposomes or polymeric nanospheres, can protect it from degradation and control its release.[2]

Q3: I am observing inconsistent results in my in vivo stability assays. What could be the issue?

A3: Inconsistent results can stem from several factors in your experimental setup:

  • Pre-analytical Sample Handling: The stability of C-peptide is sensitive to sample type (serum vs. plasma), storage temperature, and the time between collection and centrifugation.[7] For instance, C-peptide is more stable in serum if centrifuged immediately and stored at 2-8°C or -20°C.[7]

  • Assay Protocol Variability: Different peptide stability assay protocols, particularly the methods used for protein precipitation, can lead to variations in results.[8][9] Using organic solvent mixtures for precipitation may preserve more of the peptide for analysis compared to strong acids.[9]

  • Hygroscopicity of Peptide: Peptides can absorb moisture from the environment, which can affect their stability and lead to inaccurate weighing for standard preparation.[10] It is crucial to handle and store the peptide in a controlled, low-humidity environment.[10]

Q4: What is the mechanism of action of C-peptide and how does stability affect it?

A4: C-peptide is not biologically inert; it binds to a G-protein-coupled receptor on the surface of various cell types, including endothelial, neuronal, and renal tubular cells.[11][12] This binding activates several intracellular signaling pathways, such as those involving MAP kinase and Na+/K+-ATPase, leading to beneficial effects like increased blood flow and neuroprotective actions.[12][13] Poor in vivo stability means the peptide is cleared before it can effectively bind to its receptors and elicit these downstream effects, thus diminishing its therapeutic potential.

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound Peptide After Subcutaneous Injection
  • Problem: The measured plasma concentration of this compound peptide is significantly lower than expected.

  • Possible Cause: Rapid degradation at the injection site or during absorption into the bloodstream by local proteases.

  • Troubleshooting Steps:

    • Formulation with Protease Inhibitors: Co-administer the peptide with a cocktail of broad-spectrum protease inhibitors to assess if local degradation is the primary issue.

    • Modification for Enhanced Stability: Consider modifying the peptide using one of the strategies mentioned in FAQ 2 (e.g., PEGylation or lipidation) to protect it from proteolysis.

    • Alternative Delivery System: Explore encapsulation of the peptide in a delivery vehicle like nanospheres to provide a protective barrier and sustained release.[2]

Issue 2: High Variability in Plasma Half-Life Measurements
  • Problem: Significant differences in the calculated in vivo half-life of this compound peptide across different experiments or animal subjects.

  • Possible Cause: Inconsistent sample collection and processing, or physiological differences between subjects.

  • Troubleshooting Steps:

    • Standardize Sample Handling: Implement a strict and consistent protocol for blood collection, centrifugation, and storage as outlined in the experimental protocols below. Ensure all samples are processed identically.[7]

    • Use of Anticoagulants: For plasma samples, consistently use the same anticoagulant (e.g., EDTA), as different anticoagulants can affect peptide stability. Insulin, for example, is more stable in EDTA plasma.[7]

    • Monitor Animal Health: Ensure that all animal subjects are healthy and have similar physiological parameters, as factors like renal function can significantly impact peptide clearance.

Quantitative Data Summary

Table 1: Comparison of Half-Life for Modified vs. Unmodified Peptides

PeptideModificationHalf-Life (in vivo)Fold IncreaseReference
Natural GnRHUnmodified5 minutes-[3]
Triptorelin (GnRH analog)Unnatural amino acid substitution2.8 hours~33.6[3]
GIPUnmodified2-5 minutes-[3]
N-AcGIP (GIP analog)N-terminal acetylation> 24 hours> 288[3]
GLP-1Unmodified--[3]
PEGylated GLP-1PEGylation16-fold increase in rats16[3]
C-peptideUnmodified~30-40 minutes-[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of this compound peptide in plasma.

  • Materials:

    • This compound peptide stock solution (e.g., 1 mg/mL in a suitable buffer).

    • Freshly collected plasma (e.g., human, rat, mouse) with anticoagulant (EDTA recommended).

    • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

    • HPLC or LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the this compound peptide stock solution into the plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining amount of intact this compound peptide.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Protocol 2: PEGylation of this compound Peptide

This protocol provides a general workflow for modifying this compound peptide with PEG.

  • Materials:

    • This compound peptide with a reactive functional group (e.g., a primary amine on a lysine residue).

    • Activated PEG derivative (e.g., NHS-PEG).

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Purification system (e.g., size-exclusion or ion-exchange chromatography).

  • Procedure:

    • Dissolve the this compound peptide in the reaction buffer.

    • Add the activated PEG derivative to the peptide solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10) to be optimized.

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours).

    • Quench the reaction if necessary.

    • Purify the PEGylated peptide from the reaction mixture using an appropriate chromatography method.

    • Characterize the purified product to confirm successful PEGylation and determine the degree of modification (e.g., using SDS-PAGE or MALDI-TOF mass spectrometry).

    • Assess the in vivo stability of the PEGylated peptide using the in vitro plasma stability assay and subsequent in vivo pharmacokinetic studies.

Visualizations

experimental_workflow cluster_modification Peptide Modification cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation start This compound Peptide mod_strategy Select Modification Strategy (e.g., PEGylation, Lipidation) start->mod_strategy synthesis Synthesize Modified Peptide mod_strategy->synthesis purification Purify and Characterize synthesis->purification plasma_assay Plasma Stability Assay purification->plasma_assay Test Stability analysis LC-MS/MS Analysis plasma_assay->analysis half_life Calculate Half-Life (t½) analysis->half_life animal_model Administer to Animal Model half_life->animal_model Proceed if Stable pk_study Pharmacokinetic Study animal_model->pk_study data_analysis Analyze PK Parameters pk_study->data_analysis end end data_analysis->end Evaluate Efficacy

Caption: Workflow for improving and evaluating the in vivo stability of this compound peptide.

c_peptide_signaling C_peptide This compound Peptide GPCR G-Protein-Coupled Receptor C_peptide->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC PI3K PI3-Kinase G_protein->PI3K NaK_ATPase Na+/K+-ATPase Activation G_protein->NaK_ATPase PKC Protein Kinase C PLC->PKC eNOS eNOS Activation PKC->eNOS MAPK MAP Kinase PI3K->MAPK TF Transcription Factor Activation MAPK->TF cellular_effects Cellular Effects (Anti-inflammatory, Neuroprotective) eNOS->cellular_effects NaK_ATPase->cellular_effects TF->cellular_effects

Caption: Simplified signaling pathway of C-peptide.

References

Technical Support Center: Bilaid C Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Bilaid C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a tetrapeptide µ-opioid receptor agonist that has been identified in Penicillium. Like many peptides, especially those with hydrophobic residues, this compound exhibits low solubility in aqueous buffers, which can pose a significant challenge for its use in various biological assays and experimental setups. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable results.

Q2: What are the initial recommended steps to dissolve this compound?

Based on supplier recommendations, the initial approach to dissolving this compound involves preparing a stock solution in an appropriate organic solvent. To aid dissolution, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[1]

Q3: What are the most common solvents and methods to improve the solubility of hydrophobic compounds like this compound?

For compounds with low aqueous solubility, several strategies can be employed:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is a common and effective method.[2][3][4] Dimethyl sulfoxide (DMSO) is a widely used co-solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water.[5][6]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes.[7][8][9] This complexation enhances the aqueous solubility of the guest molecule.[8][9][10][11]

  • pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the buffer can significantly impact solubility.

  • Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[12]

Q4: Are there any potential issues with using DMSO in my experiments?

Yes, while DMSO is a powerful solvent, it can have effects on cell viability and growth.[5] Low concentrations of DMSO may sometimes stimulate cell growth, whereas higher concentrations can be inhibitory or cytotoxic.[5] It is crucial to determine the tolerance of your specific cell line to DMSO and to always include a vehicle control (buffer with the same concentration of DMSO as the test samples) in your experiments.

Troubleshooting Guides

Problem: this compound precipitates out of my aqueous buffer during my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
Low intrinsic aqueous solubility of this compound. Prepare a concentrated stock solution in 100% DMSO and dilute it into your aqueous buffer immediately before use.Protocol for Preparing a this compound Stock Solution in DMSO: 1. Weigh out the desired amount of this compound powder. 2. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM). 3. Gently warm the vial to 37°C and sonicate for 10-15 minutes to ensure complete dissolution. 4. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Final concentration of this compound in the aqueous buffer is too high. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer when diluted from a DMSO stock.Protocol for Determining Maximum Soluble Concentration: 1. Prepare a serial dilution of your this compound DMSO stock into your aqueous buffer. 2. Visually inspect for any precipitation or cloudiness immediately after dilution and after a relevant incubation period (e.g., 1 hour, 24 hours) at the experimental temperature. 3. The highest concentration that remains clear is your working maximum soluble concentration.
The percentage of DMSO in the final working solution is too low. Increase the final percentage of DMSO in your assay. However, be mindful of its potential effects on your cells.General Guideline for Final DMSO Concentration: - Aim for a final DMSO concentration of ≤ 1%. Many cell lines can tolerate up to 1% DMSO without significant toxicity.[13] - Always perform a DMSO tolerance test for your specific cell type.
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my bioassay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
Incomplete dissolution of this compound. Ensure complete dissolution in the initial stock solution and proper dilution into the aqueous buffer.Enhanced Dissolution Protocol: 1. Follow the protocol for preparing a DMSO stock solution. 2. When diluting into the aqueous buffer, add the DMSO stock dropwise to the buffer while vortexing to ensure rapid and uniform mixing.
Use of an unsuitable solubilizing agent. Consider using cyclodextrins to enhance the solubility of this compound.Protocol for Using Cyclodextrins: 1. Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). 2. Add the this compound DMSO stock solution to the cyclodextrin solution. 3. The cyclodextrin will form an inclusion complex with this compound, increasing its aqueous solubility.[7][8] The optimal ratio of this compound to cyclodextrin may need to be determined empirically.
Degradation of this compound. Store stock solutions properly and avoid repeated freeze-thaw cycles.Storage Recommendations: - Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C. - For aqueous working solutions, it is best to prepare them fresh for each experiment.

Experimental Protocols & Data

Quantitative Solubility Data of this compound

Solvent/System General Solubility of Hydrophobic Peptides Notes
Water / Aqueous Buffers (e.g., PBS, TRIS)Very LowSolubility can be slightly improved by adjusting the pH if the peptide has ionizable groups.
DMSOHighA common solvent for preparing high-concentration stock solutions.[5]
Dimethylformamide (DMF)HighAnother option for a stock solution solvent.
EthanolModerate to LowCan be used as a co-solvent, but may be less effective than DMSO for highly hydrophobic peptides.
Aqueous solutions with CyclodextrinsModerate to HighThe degree of solubility enhancement depends on the type and concentration of cyclodextrin used.[10]

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start cluster_dissolution Dissolution cluster_stock Stock Solution cluster_working Working Solution Preparation cluster_assay Experiment start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve heat_sonicate Warm to 37°C & Sonicate dissolve->heat_sonicate stock Concentrated Stock Solution (e.g., 10 mM) heat_sonicate->stock store Store at -20°C or -80°C stock->store dilute Dilute into Aqueous Buffer stock->dilute vortex Vortex during dilution dilute->vortex assay Add to Biological Assay vortex->assay G cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation Observed low_solubility Low Aqueous Solubility precipitation->low_solubility high_concentration Concentration Too High precipitation->high_concentration low_dmso Insufficient DMSO precipitation->low_dmso use_dmso_stock Use DMSO Stock low_solubility->use_dmso_stock use_cyclodextrin Use Cyclodextrins low_solubility->use_cyclodextrin determine_max_conc Determine Max Soluble Conc. high_concentration->determine_max_conc optimize_dmso Optimize Final DMSO % low_dmso->optimize_dmso G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular bilaid_c This compound mu_receptor µ-Opioid Receptor (GPCR) bilaid_c->mu_receptor binds & activates g_protein Gi/o Protein (αβγ subunits) mu_receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase inhibits girk GIRK Channel g_beta_gamma->girk activates ca_channel Voltage-Gated Ca2+ Channel g_beta_gamma->ca_channel inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates k_ion K+ Efflux girk->k_ion promotes ca_ion Ca2+ Influx ca_channel->ca_ion mediates

References

Technical Support Center: Bilaid C Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of the novel peptide, Bilaid C. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the solid-phase peptide synthesis (SPPS) of this compound?

A1: The synthesis of this compound, like many peptides, can present several challenges. The most frequently encountered issues include incomplete coupling reactions, peptide aggregation on the resin, and the formation of side products. Peptides with long sequences, repetitive motifs, or difficult residues can be particularly problematic.[1] For instance, sequences containing hydrophobic amino acids may lead to aggregation, while others might form secondary structures that hinder the synthesis process.[1]

Q2: My crude this compound sample shows a low yield after cleavage from the resin. What could be the cause?

A2: Low crude yield can stem from several factors throughout the synthesis and cleavage process. Inefficient coupling at certain residues is a primary cause, leading to truncated sequences. Another significant issue can be peptide aggregation during synthesis, which can block reactive sites and lead to incomplete reactions.[1] Additionally, the cleavage step itself may be incomplete. It is crucial to ensure the correct cleavage cocktail is used for the specific resin and protecting groups. For peptides that are difficult to cleave, extending the cleavage time or performing a second cleavage may improve the yield.[2]

Q3: I'm observing multiple peaks during the HPLC purification of this compound. What are these impurities?

A3: The presence of multiple peaks in the HPLC chromatogram of crude this compound typically indicates the presence of deletion sequences (shorter peptides from incomplete couplings), incompletely deprotected peptides, or peptides that have undergone side reactions. Common side reactions in Fmoc-based SPPS include the formation of diketopiperazines, aspartimides, and piperidinyl-alanine adducts.[3] To identify these impurities, it is recommended to use mass spectrometry (MS) to analyze the major peaks.

Q4: How can I improve the coupling efficiency for difficult amino acid residues in the this compound sequence?

A4: For difficult couplings, several strategies can be employed. One common approach is to "double couple," which involves repeating the coupling step for a particular amino acid to drive the reaction to completion.[4] Increasing the concentration of the amino acid and coupling reagents can also enhance the reaction kinetics.[4] For sequences prone to aggregation, using chaotropic salts or special solvent mixtures can help disrupt secondary structures and improve coupling. Utilizing more potent coupling reagents like HATU or HCTU may also be beneficial.[5]

Troubleshooting Guides

Low Yield During Synthesis
Symptom Potential Cause Recommended Solution
Low final peptide weight on resinIncomplete coupling reactions- Perform a double coupling for problematic residues.[4]- Increase the concentration of amino acid and coupling reagents to 0.5 M.[4]- Use a more efficient coupling reagent (e.g., HATU, HCTU).[5]
Peptide aggregation- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every sixth residue.- Use a solvent system known to disrupt aggregation, such as a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100.
Steric hindrance- For bulky residues like Arginine, consider a double coupling.[4]
Poor Purity Profile After Cleavage
Symptom Potential Cause Recommended Solution
Multiple peaks on HPLCDeletion sequences- Optimize coupling times and consider double coupling for all residues.
Side reactions (e.g., aspartimide formation)- For Asp residues, use protecting groups like Ompe or Odmab to minimize aspartimide formation.
Incomplete deprotection of side chains- Ensure the cleavage cocktail is appropriate for all protecting groups used.- Increase cleavage time or use a stronger acid concentration if necessary.[2]
Racemization- Avoid prolonged exposure to basic conditions during Fmoc deprotection, especially for sensitive residues like Cys and His.[6]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc Chemistry)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_Workflow cluster_cycle Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (AA, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Repeat->Deprotect_Cycle Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify BilaidC Pure this compound Purify->BilaidC

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Crude Yield Start->Low_Yield Low_Purity Low Purity (Multiple Peaks) Start->Low_Purity Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Aggregation Aggregation? Low_Yield->Aggregation Cleavage_Issue Cleavage Incomplete? Low_Yield->Cleavage_Issue Low_Purity->Incomplete_Coupling Side_Reactions Side Reactions? Low_Purity->Side_Reactions Deprotection_Issue Incomplete Deprotection? Low_Purity->Deprotection_Issue Sol_Double_Couple Solution: Double Couple / Increase Reagents Incomplete_Coupling->Sol_Double_Couple Yes Incomplete_Coupling->Sol_Double_Couple Sol_Chaotropes Solution: Use Chaotropic Agents / Special Solvents Aggregation->Sol_Chaotropes Yes Sol_Cleavage Solution: Extend Cleavage Time / Change Cocktail Cleavage_Issue->Sol_Cleavage Yes Sol_Side_Reactions Solution: Optimize Protecting Groups / Conditions Side_Reactions->Sol_Side_Reactions Yes Sol_Deprotection Solution: Verify Cleavage Cocktail / Time Deprotection_Issue->Sol_Deprotection Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Enhancing Bilaid C Binding and Efficacy at the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bilaid C, a tetrapeptide µ-opioid receptor agonist. The information is designed to assist in optimizing experimental design and overcoming common challenges to enhance its binding affinity and functional response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tetrapeptide µ-opioid receptor (µOR) agonist.[1] Its primary mechanism of action is to bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation initiates downstream signaling cascades, leading to cellular responses such as the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]

Q2: What is the reported binding affinity of this compound for the human µ-opioid receptor?

A2: this compound has a reported Ki value of 210 nM for the human µ-opioid receptor expressed in HEK293 cell membranes.

Q3: How can I improve the solubility of this compound for my experiments?

A3: For in vitro assays, this compound is soluble in organic solvents such as methanol or DMSO. To prepare a stock solution, dissolve the peptide in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration is compatible with your cell system and does not exceed a level that affects cell viability or assay performance (typically <0.5%). For poorly soluble compounds, creating a stock solution in a suitable organic solvent and then diluting it is a common practice.[6]

Q4: I am observing lower than expected potency for this compound in my functional assays. What are the potential causes?

A4: Lower than expected potency can stem from several factors:

  • Peptide Degradation: Tetrapeptides can be susceptible to degradation by proteases present in cell culture media or serum.[7] Ensure you are using high-quality, protease-free reagents and consider the stability of this compound in your specific assay conditions over time.

  • Suboptimal Assay Conditions: The buffer composition, pH, and presence of specific ions can influence ligand binding and receptor activation. Ensure your assay buffer conditions are optimized for µ-opioid receptor function.

  • Cell Health and Receptor Expression: The density, viability, and passage number of your cells can impact receptor expression levels and signaling capacity. Use healthy, low-passage cells with confirmed µ-opioid receptor expression.

  • Inaccurate Peptide Concentration: Ensure the accuracy of your this compound stock solution concentration. Peptides can be hygroscopic, so proper storage and handling are essential to prevent variations in concentration.[8]

Troubleshooting Guides

Problem 1: High Variability in Radioligand Binding Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell membrane preparation Standardize your membrane preparation protocol. Ensure consistent homogenization, centrifugation steps, and protein concentration determination.
Radioligand degradation Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light.
Non-specific binding is too high Optimize the concentration of the competing non-labeled ligand used to determine non-specific binding (e.g., naloxone). Increase the number and volume of wash steps. Consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce non-specific binding to the filter material.
Incubation time not at equilibrium Perform a time-course experiment to determine the optimal incubation time for reaching binding equilibrium at your experimental temperature.
Problem 2: No or Weak Signal in the cAMP Accumulation Assay
Possible Cause Troubleshooting Step
Low µ-opioid receptor expression or coupling to Gi/o Verify receptor expression in your cell line using a validated method (e.g., radioligand binding, Western blot, or flow cytometry). Ensure your cell line expresses the necessary Gi/o proteins for coupling to adenylyl cyclase.
Forskolin concentration is not optimal Titrate the concentration of forskolin to achieve a robust but not maximal stimulation of cAMP production. This will create a suitable window to observe the inhibitory effect of this compound.
Cell density is too high or too low Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to desensitization or other artifacts.
This compound degradation As a peptide, this compound may be degraded by extracellular proteases. Minimize incubation times where possible and use serum-free media during the assay. Consider including a protease inhibitor cocktail, ensuring it does not interfere with the assay.
Problem 3: Inconsistent Results in GIRK Channel Activation Assays
Possible Cause Troubleshooting Step
Low GIRK channel expression Confirm the expression of the correct GIRK channel subunits (e.g., GIRK1/2) in your cell model.
Incorrect ion concentrations in buffers The driving force for K+ efflux is critical. Ensure the intra- and extracellular K+ concentrations in your assay buffers are appropriate to observe a GIRK-mediated hyperpolarization or ion flux.
Fluorescent dye issues (for fluorescence-based assays) Ensure proper loading of the membrane potential-sensitive dye and that the dye itself is not toxic to the cells at the concentration used. Run appropriate controls to check for dye bleaching or artifacts.
Run-down of channel activity In whole-cell patch-clamp electrophysiology, GIRK channel activity can decrease over time ("run-down"). Ensure your recordings are stable before applying this compound and keep recording times consistent between experiments.

Quantitative Data Summary

Parameter Value Cell System Reference
Ki (Binding Affinity) 210 nMHEK293 cell membranes expressing human µORDekan, Z., et al. (2019)
cAMP Accumulation 77% inhibition of forskolin-induced cAMP at 10 µMHEK293 cells expressing human µORDekan, Z., et al. (2019)
EC50 (GIRK Activation) 4.2 µMRat locus coeruleus slicesDekan, Z., et al. (2019)

Experimental Protocols

Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human µ-opioid receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

      • A fixed concentration of a suitable µOR radioligand (e.g., [³H]DAMGO).

      • Increasing concentrations of unlabeled this compound (for competition curve).

      • For non-specific binding control wells, add a high concentration of a non-labeled µOR antagonist (e.g., naloxone).

      • For total binding wells, add vehicle instead of a competing ligand.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
  • Cell Plating:

    • Plate HEK293 cells expressing the human µ-opioid receptor in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of this compound or control compounds to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for the optimized duration at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the curve to determine the IC50.

GIRK Channel Activation Assay (Thallium Flux)
  • Cell Preparation:

    • Use a cell line co-expressing the human µ-opioid receptor and the relevant GIRK channel subunits (e.g., GIRK1/2).

    • Plate the cells in a 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Assay and Detection:

    • Use a fluorescent plate reader to measure the baseline fluorescence.

    • Add increasing concentrations of this compound to the wells.

    • Add a stimulus buffer containing thallium sulfate.

    • Measure the change in fluorescence over time. Activation of GIRK channels will lead to an influx of thallium and an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of thallium influx or the peak fluorescence change.

    • Plot the response as a function of the logarithm of the this compound concentration and fit the curve to determine the EC50.

Visualizations

Bilaid_C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BilaidC This compound uOR µ-Opioid Receptor (µOR) BilaidC->uOR Binds to G_protein Gi/o Protein uOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Produces K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: this compound signaling pathway at the µ-opioid receptor.

Experimental_Workflow_Binding_Affinity start Start prep Prepare µOR-expressing cell membranes start->prep setup Set up binding assay: - Radioligand ([³H]DAMGO) - Unlabeled this compound - Controls prep->setup incubate Incubate to equilibrium setup->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze Analyze data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Workflow for determining this compound binding affinity.

Troubleshooting_Logic_Low_Potency start Issue: Low Potency of this compound check_peptide Verify this compound Integrity and Concentration start->check_peptide check_cells Assess Cell Health and Receptor Expression check_peptide->check_cells No Issue sol_peptide Prepare fresh stock solution. Consider stability in assay buffer. check_peptide->sol_peptide Issue Found check_assay Review Assay Conditions check_cells->check_assay No Issue sol_cells Use low passage, healthy cells. Confirm µOR expression. check_cells->sol_cells Issue Found sol_assay Optimize buffer, pH, and incubation time. check_assay->sol_assay Issue Found resolve Problem Resolved check_assay->resolve No Issue (Re-evaluate hypothesis) sol_peptide->check_cells sol_cells->check_assay sol_assay->resolve

Caption: Troubleshooting logic for low this compound potency.

References

Technical Support Center: Protocols for Assessing Biased Agonism of Bilaid C and Other GPCR Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols aimed at assessing Bilaid C biased agonism.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental assessment of biased agonism.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in functional assays. - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates.- Cell health issues (e.g., contamination, over-confluence).- Ensure homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer.- Regularly check cell cultures for health and maintain consistent passage numbers.
Low signal-to-noise ratio in an assay. - Low receptor expression levels.- Inefficient coupling of the receptor to the signaling pathway in the chosen cell line.- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition).- Reagent degradation.- Use a cell line with higher endogenous or transfected receptor expression.- Choose a cell line known to be suitable for the specific GPCR and pathway being studied.- Optimize assay parameters systematically.- Use fresh reagents and store them according to the manufacturer's instructions.
Inconsistent results across different experimental days. - Variation in cell passage number.- Differences in reagent preparation.- Fluctuations in incubator conditions (temperature, CO2).- Changes in instrumentation settings.- Use cells within a defined passage number range for all experiments.- Prepare fresh reagents for each experiment or use aliquots from a single stock.- Ensure incubators are properly calibrated and maintained.- Standardize all instrument settings before each run.
Test compound appears to be a biased agonist in one assay system but not another. - This may be a true reflection of "system bias" rather than "ligand bias". System bias arises from differences in the cellular environment, such as receptor density or the abundance of downstream signaling partners.[1][2]- Confirm the biased signaling profile in a more physiologically relevant cell type or primary cells.[1][2]- Use assays with similar levels of signal amplification to minimize observational bias.[1][2]
Difficulty in quantifying the degree of bias. - Inappropriate reference agonist.- Lack of a "balanced" agonist for comparison.- Use of assays with vastly different levels of amplification.- Select a reference agonist that robustly activates all pathways being investigated.[3]- If a truly balanced agonist is not available, clearly state the reference compound used for comparison.[4]- Apply quantitative methods, such as calculating transduction coefficients or bias factors, to normalize the data and allow for systematic comparison.[5]
No functional response observed for a known agonist. - Lack of receptor expression in the chosen cell line.- The agonist may be "extremely biased" and not activate the specific pathway being measured.[3][6]- Incorrect assay setup or faulty reagents.- Verify receptor expression using techniques like qPCR or western blotting.[7]- Test the agonist in multiple pathway-specific assays (e.g., G-protein activation and β-arrestin recruitment).- Include a positive control ligand known to work in the assay to validate the experimental setup.[7]

Frequently Asked Questions (FAQs)

1. What is biased agonism and why is it important in drug discovery?

Biased agonism, also known as functional selectivity, is the ability of a ligand to preferentially activate one of a G protein-coupled receptor's (GPCR) multiple downstream signaling pathways over others.[1][2] This is significant because different signaling pathways can be associated with distinct physiological effects. For instance, for the µ-opioid receptor, G protein signaling is linked to analgesia, while β-arrestin recruitment is associated with adverse effects like respiratory depression and constipation.[3] A G protein-biased agonist, like the tetrapeptide this compound derivative bilorphin, could therefore offer potent pain relief with a reduced side-effect profile.[8]

2. What is the difference between "ligand bias" and "system bias"?

  • Ligand bias is an intrinsic property of the drug molecule itself, reflecting its ability to stabilize specific receptor conformations that preferentially engage certain downstream effectors.[1]

  • System bias refers to the influence of the specific experimental environment on the observed signaling outcome.[1][2] This can include factors like the relative expression levels of G proteins and β-arrestins in the cell line, receptor density, and the degree of signal amplification in the chosen assay.[1][2] It is crucial to distinguish between these two phenomena to correctly characterize a compound's intrinsic properties.

3. How do I choose the right assays to assess biased agonism?

A comprehensive assessment of biased agonism typically involves comparing at least two distinct signaling pathways. The most common comparison is between a G protein-mediated pathway and β-arrestin recruitment.[1]

  • G Protein-Mediated Signaling Assays: These can measure the activation of specific Gα subunits or the accumulation of downstream second messengers like cyclic AMP (cAMP) or inositol phosphates (IP1), or calcium mobilization.[7][9]

  • β-Arrestin Recruitment Assays: These assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), directly measure the recruitment of β-arrestin to the activated GPCR.[1]

It is advisable to select assays with comparable levels of signal amplification to get a clearer view of the ligand's bias.[1][2]

4. How can I quantify biased agonism?

Several quantitative methods exist to move beyond a simple qualitative description of bias. One common approach is the calculation of a "bias factor." This involves comparing the relative efficacy (τ) and potency (KA) of a test ligand for two different pathways, normalized to a reference agonist that is considered "balanced" or at least well-characterized in the system.[3] The operational model of Black and Leff is often used to derive these parameters from concentration-response curves.[10]

5. What is an "extremely biased agonist"?

An extremely biased agonist is a ligand that produces a significant response in one signaling pathway but acts as an antagonist or shows no activity in another.[6] Standard methods for quantifying bias may be insufficient for these compounds, requiring alternative analytical approaches.[6]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (for Gαs/Gαi-coupled receptors)

This protocol measures the inhibition of forskolin-stimulated cAMP production, a common readout for Gαi-coupled receptors like the µ-opioid receptor.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the µ-opioid receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Wash cells once with pre-warmed stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

    • Add 50 µL of stimulation buffer containing varying concentrations of the test agonist (e.g., this compound, bilorphin) or reference agonist (e.g., DAMGO).

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.

    • Incubate for a further 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the concentration-response data in a suitable software (e.g., GraphPad Prism).

    • Fit the data to a three-parameter logistic equation to determine the EC50 and Emax values for each ligand.

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

This protocol measures the recruitment of β-arrestin-2 to an activated GPCR using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding the GPCR fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

  • Assay Procedure:

    • 24-48 hours post-transfection, harvest and seed the cells into a white, clear-bottom 96-well plate.

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.

    • Immediately measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., 485 nm for RLuc and 530 nm for YFP).

    • Add varying concentrations of the test or reference agonist.

    • Measure the BRET signal again at multiple time points (e.g., every 2 minutes for 30 minutes) to generate kinetic data.

  • Data Analysis:

    • Calculate the BRET ratio (YFP emission / RLuc emission).

    • Subtract the baseline ratio from the agonist-induced ratio to get the net BRET response.

    • Plot the concentration-response curves to determine EC50 and Emax values.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound and its more potent analog, bilorphin, at the µ-opioid receptor, compared to the standard agonist DAMGO and the G protein-biased agonist TRV130.

Ligand G Protein Activation (cAMP Inhibition) β-Arrestin Recruitment (BRET) Bias Factor (Relative to DAMGO)
EC50 (nM) Emax (%) EC50 (nM)
DAMGO (Reference) 1.510025
This compound 21.095>1000
Bilorphin 0.8105450
TRV130 1.290230

Note: Data are representative and for illustrative purposes only.

Visualizations

Signaling Pathways

cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Biased Agonist (e.g., this compound) GPCR μ-Opioid Receptor (GPCR) Agonist->GPCR Binding & Activation G_Protein Gαi/o Protein GPCR->G_Protein Preferential Coupling Arrestin β-Arrestin GPCR->Arrestin Weak Recruitment AC Adenylate Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Side Effects (e.g., Resp. Depression) Arrestin->Side_Effects

Caption: Biased agonism of this compound at the µ-opioid receptor.

Experimental Workflow

Start Start: Hypothesis of Biased Agonism Cell_Culture Cell Line Selection & Culture (e.g., HEK293 expressing μOR) Start->Cell_Culture Assay_1 Pathway 1 Assay: G Protein Activation (cAMP) Cell_Culture->Assay_1 Assay_2 Pathway 2 Assay: β-Arrestin Recruitment (BRET) Cell_Culture->Assay_2 Dose_Response Generate Dose-Response Curves for Test & Reference Ligands Assay_1->Dose_Response Assay_2->Dose_Response Data_Analysis Data Analysis: Determine EC50 & Emax Dose_Response->Data_Analysis Quantification Quantify Bias (e.g., Calculate Bias Factor) Data_Analysis->Quantification Conclusion Conclusion: Characterize Ligand Profile Quantification->Conclusion

Caption: General workflow for assessing biased agonism.

References

Addressing challenges in Bilaid C peptide handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of Bilaid C peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing lyophilized this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from light.[1][2][3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can significantly decrease long-term stability.[2][5][6][7] After weighing, the vial should be tightly sealed, and the headspace can be purged with an inert gas like nitrogen or argon.[2][6]

2. How should I store this compound peptide once it is in solution?

The shelf-life of peptides in solution is limited.[1][6] For short-term storage (up to a week), solutions can be kept at 4°C.[6] For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder.[1][4][6] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][2][3][6] Using sterile buffers at a pH of 5-6 can also help prolong the storage life of the peptide in solution.[1][6]

3. My this compound peptide won't dissolve. What should I do?

The solubility of a peptide is highly dependent on its amino acid sequence.[1][2][5] this compound is a hydrophobic peptide (H-Tyr-Val-Val-Phe-NH2), which can make it challenging to dissolve in aqueous solutions. If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help break up aggregates and improve the rate of dissolution.[5][8]

  • Organic Solvents: For very hydrophobic peptides like this compound, it may be necessary to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then slowly add this solution to your aqueous buffer.[5][9][10] Be mindful that organic solvents can interfere with some biological assays.[5]

  • Acidic or Basic Conditions: For basic peptides, a small amount of dilute acetic acid can aid dissolution, while acidic peptides may dissolve better in a dilute basic solution like ammonium bicarbonate.[1][11][12] The net charge of this compound at neutral pH is close to zero, so this may be less effective.

4. I'm observing inconsistent results in my experiments using this compound peptide. What could be the cause?

Inconsistent results can stem from several factors related to peptide handling and storage:

  • Peptide Degradation: Improper storage, such as exposure to light, moisture, or incorrect temperatures, can lead to peptide degradation.[13] Repeated freeze-thaw cycles are a common cause of degradation.[1][2][3][6]

  • Inaccurate Concentration: If the peptide is not fully dissolved, the actual concentration in your working solution will be lower than calculated.[3] Ensure complete dissolution before preparing your final dilutions.

  • Peptide Aggregation: Hydrophobic peptides like this compound have a tendency to aggregate. This can lead to a decrease in the effective concentration of the monomeric, active peptide.[14] Sonication during reconstitution can help minimize aggregation.[5][8]

  • Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern for long-term storage in solution.[3][6][15] Using degassed buffers can help mitigate this.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity Peptide degradationEnsure proper storage at -20°C or colder and minimize freeze-thaw cycles by aliquoting.[1][6][13]
Inaccurate peptide concentration due to incomplete dissolutionConfirm complete dissolution visually. Use sonication or appropriate solvents if necessary.[3][5][8]
Precipitate forms in solution Peptide aggregationTry dissolving in a small amount of organic solvent (e.g., DMSO) before adding to the aqueous buffer.[5][9][10] Gentle sonication may also help.[5][8]
Buffer incompatibilityEnsure the pH and composition of your buffer are suitable for the peptide. A solubility test with different buffers may be necessary.[3]
Batch-to-batch variability Inconsistent handling proceduresStandardize your protocol for reconstitution and storage. Always allow the lyophilized peptide to reach room temperature before opening.[2][5][6][7]
Purity differences between batchesAlways source peptides from reputable suppliers who provide a certificate of analysis with purity data.[13]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Remove the vial of lyophilized this compound peptide from the freezer (-20°C or colder) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[2][5][6][7]

  • Once equilibrated, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Based on the peptide's hydrophobicity, select an appropriate solvent. For this compound, it is recommended to start with a small amount of 100% DMSO to initially dissolve the peptide.

  • Add the calculated volume of DMSO to the vial to achieve a concentrated stock solution. Gently vortex or sonicate until the peptide is completely dissolved.

  • Slowly add the DMSO stock solution dropwise to your desired sterile aqueous buffer while gently vortexing to reach the final desired concentration.

  • If the solution remains clear, the peptide is successfully reconstituted. If precipitation occurs, you may need to adjust the final concentration or the percentage of organic solvent.

Protocol 2: Aliquoting and Storing this compound Peptide Solutions

  • Once the peptide is fully reconstituted into a stock solution, determine the appropriate volume for single-use aliquots based on your experimental needs.

  • Dispense the calculated volume into sterile, low-protein-binding microcentrifuge tubes.

  • Tightly cap the aliquot tubes.

  • Immediately store the aliquots at -20°C or colder.

  • When an aliquot is needed for an experiment, remove it from the freezer and allow it to thaw completely at room temperature. Use the entire aliquot for the experiment and do not refreeze any remaining solution.

Visualizations

experimental_workflow cluster_storage Peptide Storage cluster_reconstitution Reconstitution cluster_use_storage Use & Further Storage storage Lyophilized Peptide at -20°C equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate dissolve Dissolve in minimal DMSO equilibrate->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute use Immediate Use dilute->use aliquot Aliquot for Storage dilute->aliquot freeze Store Aliquots at -20°C aliquot->freeze

Caption: Workflow for Handling and Storing this compound Peptide.

troubleshooting_workflow action_node action_node issue_node Consider other experimental variables start Inconsistent Experimental Results? check_storage Proper Storage (-20°C, aliquoted)? start->check_storage check_solubility Peptide Fully Dissolved? check_storage->check_solubility Yes improve_storage Review storage protocol. Aliquot to avoid freeze-thaw. check_storage->improve_storage No check_aggregation Signs of Precipitation? check_solubility->check_aggregation Yes improve_dissolution Use sonication or organic solvent (DMSO). check_solubility->improve_dissolution No check_aggregation->issue_node No, problem persists contact_supplier Contact peptide supplier for advice. check_aggregation->contact_supplier Yes address_aggregation Try different buffer or lower concentration.

References

How to prevent degradation of Bilaid C in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Bilaid C in cell culture media to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a tetrapeptide µ-opioid receptor agonist. For optimal stability, it is recommended to store the lyophilized powder at -20°C for up to three years. Once reconstituted in a solvent, it should be stored at -80°C for up to one year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.

Q2: What are the common causes of this compound degradation in cell culture media?

As a peptide, this compound is susceptible to both chemical and physical degradation in aqueous environments like cell culture media.[1][3] Key factors include:

  • Enzymatic Degradation: Proteases and peptidases secreted by cells can cleave the peptide bonds of this compound.[4][5]

  • Hydrolysis: The peptide bonds can be broken by water, a process that can be influenced by the pH of the media.[2][3]

  • Oxidation: Certain amino acid residues within this compound may be sensitive to oxidation, especially in the presence of dissolved oxygen and metal ions in the media.[2][3]

  • Adsorption: Peptides can adsorb to the surfaces of plasticware, reducing the effective concentration in the media.[2]

  • Aggregation: At high concentrations, peptides can aggregate, leading to precipitation and loss of activity.[2]

Q3: How can I minimize the degradation of this compound in my experiments?

To maintain the stability and activity of this compound in your cell culture experiments, consider the following best practices:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound in cell culture media immediately before use.

  • pH Control: Maintain the recommended pH of your cell culture medium, as significant deviations can accelerate hydrolysis.[3]

  • Minimize Light and Air Exposure: Protect your media containing this compound from prolonged exposure to light and atmospheric oxygen to reduce the risk of photo-oxidation and oxidation.[3]

  • Use Serum-Free or Reduced-Serum Media (if possible): Serum contains proteases that can degrade peptides. If your cell type allows, using serum-free or reduced-serum media can decrease enzymatic degradation.

  • Consider Protease Inhibitors: In some applications, the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium can help prevent enzymatic degradation. However, their compatibility with your specific cell line and experiment should be validated.

  • Proper Storage of Media: Store prepared media containing this compound at 2-8°C for short periods (up to 24 hours). For longer storage, freezing at -20°C or -80°C is recommended, but be mindful of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity over time in culture. Degradation of this compound due to enzymatic activity, hydrolysis, or oxidation.1. Prepare fresh this compound-containing media for each experiment.2. Reduce the incubation time if experimentally feasible.3. Add a protease inhibitor cocktail to the media (validate for compatibility).4. Confirm the pH of the culture media is within the optimal range.
Inconsistent experimental results between batches. Variability in the preparation of this compound stock or working solutions. Degradation during storage.1. Prepare a large, single batch of this compound stock solution and aliquot for single use to minimize freeze-thaw cycles.2. Ensure accurate and consistent dilution of the stock solution.3. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols).
Precipitate formation in the cell culture media. This compound has exceeded its solubility limit or is aggregating. Interaction with other media components.1. Ensure the final concentration of this compound does not exceed its solubility in the cell culture medium.2. Prepare the working solution by adding the this compound stock solution to the media dropwise while gently vortexing.3. Filter-sterilize the final medium after the addition of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS

This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without cells)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike your cell culture medium with this compound to the desired final concentration. Prepare two sets: one for incubation with cells and one for a cell-free control.

  • Incubation:

    • For the "with cells" condition, seed your cells in a 96-well plate and allow them to adhere overnight. Replace the medium with the this compound-spiked medium.

    • For the cell-free control, add the this compound-spiked medium to empty wells.

    • Incubate the plate at 37°C and 5% CO₂.

  • Sample Collection:

    • Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • For the "with cells" samples, centrifuge the collected supernatant to pellet any detached cells and debris.

  • Sample Preparation for LC-MS/MS:

    • To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to the supernatant (a 1:3 ratio of supernatant to solvent is common).

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing this compound to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing parameters such as the mobile phase gradient, column temperature, and mass spectrometer settings (e.g., MRM transitions for this compound).[6][7][8]

    • Generate a standard curve using known concentrations of this compound to enable accurate quantification.

    • Analyze the collected samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation rate in the presence and absence of cells.

Visualizations

Signaling Pathway of this compound via the µ-Opioid Receptor

Bilaid_C_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_mapk MAPK Pathway cluster_arrestin β-Arrestin Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Gi Gi/Go MOR->Gi b_Arrestin β-Arrestin MOR->b_Arrestin AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase K_Channel K+ Channel (Kir3) Gi->K_Channel Ca_Channel Ca2+ Channel Gi->Ca_Channel cAMP cAMP AdenylylCyclase->cAMP ATP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Inhibition) Ca_Channel->Ca_influx MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Transcription Gene Transcription MAPK_Cascade->Transcription b_Arrestin->MAPK_Cascade Internalization Receptor Internalization (Desensitization) b_Arrestin->Internalization

Caption: this compound activates the µ-opioid receptor, initiating G-protein and β-arrestin signaling pathways.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis_prep 4. Sample Preparation cluster_analysis 5. Analysis cluster_data 6. Data Interpretation Prep_Media Prepare this compound-spiked cell culture media Incubate_Cells Incubate with cells (37°C, 5% CO2) Prep_Media->Incubate_Cells Incubate_Control Incubate cell-free control (37°C, 5% CO2) Prep_Media->Incubate_Control Collect_Samples Collect aliquots at different time points Incubate_Cells->Collect_Samples Incubate_Control->Collect_Samples Protein_Precip Protein precipitation (e.g., with acetonitrile) Collect_Samples->Protein_Precip Centrifuge Centrifuge to pellet debris Protein_Precip->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data_Analysis Quantify this compound concentration and determine degradation rate LCMS->Data_Analysis

Caption: Workflow for assessing the stability of this compound in cell culture media using LC-MS/MS.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors Bilaid_C This compound (Tetrapeptide) Degradation This compound Degradation Bilaid_C->Degradation pH pH pH->Degradation Hydrolysis Oxygen Oxygen Oxygen->Degradation Oxidation Light Light Light->Degradation Photo-oxidation Metal_Ions Metal Ions Metal_Ions->Degradation Catalyzes Oxidation Temperature Temperature Temperature->Degradation Accelerates Reactions Adsorption Adsorption to Surfaces Adsorption->Degradation Loss of active compound Aggregation Aggregation Aggregation->Degradation Precipitation/Inactivation Enzymes Cell-secreted Enzymes (Proteases) Enzymes->Degradation Proteolysis

Caption: Factors influencing the degradation of this compound in cell culture media.

References

Validation & Comparative

In Vivo Analgesic Efficacy: A Comparative Analysis of Bilaid C Analogs and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo analgesic efficacy of analogs of Bilaid C, a tetrapeptide derived from an Australian fungus, and the benchmark opioid analgesic, morphine. While direct in vivo analgesic data for this compound is not available, studies on its potent analog, bilorphin, and a systemically active version, bilactorphin, offer valuable insights into the potential of this novel class of μ-opioid receptor agonists.

Comparative Analysis of In Vivo Analgesic Efficacy

The following table summarizes the available in vivo analgesic data for the this compound analog, bilactorphin, in comparison to morphine. It is important to note that the parent compound, this compound, is a weak μ-opioid agonist, and its direct analog, bilorphin, lacks systemic activity due to poor blood-brain barrier penetration.[1] Bilactorphin, a glycosylated analog of bilorphin, was developed to overcome this limitation and has demonstrated oral activity with a potency comparable to morphine.[1]

CompoundAnimal ModelRoute of AdministrationAnalgesic AssayPotency (Compared to Morphine)Key Findings
Bilactorphin MouseOralHot-plate testSimilar in vivo potency to morphineGlycosylation of bilorphin conferred oral bioavailability and systemic analgesic activity.[1]
Morphine MouseOral / SystemicHot-plate testStandard benchmarkWell-established dose-dependent analgesia.
Bilorphin MouseIntrathecalHot-plate testAntinociceptive effect observedLacks systemic activity (subcutaneous and intravenous routes were ineffective), indicating poor blood-brain barrier penetration.[1]

Experimental Protocols

The in vivo analgesic activity of the this compound analogs was primarily assessed using the hot-plate test, a standard method for evaluating centrally mediated analgesia.

Hot-Plate Test

Objective: To assess the thermal pain threshold in response to a noxious heat stimulus. An increase in the latency to a pain response (e.g., jumping, paw licking) is indicative of an analgesic effect.

Methodology:

  • Animal Model: Male mice are commonly used.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., hind paw lick, jump) is recorded for each mouse before drug administration. A cut-off time is established to prevent tissue damage.

    • The test compound (e.g., bilactorphin, morphine) or vehicle is administered via the specified route (e.g., oral, intrathecal).

    • At predetermined time points after administration, the mice are individually placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Intrathecal Administration

Objective: To deliver a compound directly into the cerebrospinal fluid in the spinal subarachnoid space, bypassing the blood-brain barrier. This route of administration is used to determine if a compound has central analgesic activity when systemic administration is ineffective.[1]

Methodology:

  • Animal Model: Mice are anesthetized.

  • Procedure:

    • A small incision is made over the lumbar spine.

    • A fine-gauge needle is inserted between the vertebrae into the intrathecal space.

    • A small volume of the test compound (e.g., bilorphin) is injected.

  • Post-injection: The animals are allowed to recover from anesthesia before behavioral testing (e.g., hot-plate test).

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Analgesic Comparison

G cluster_0 Pre-clinical Screening cluster_1 In Vivo Analgesic Efficacy Testing cluster_2 Data Analysis & Comparison A Compound Synthesis (this compound Analogs) B In Vitro Receptor Binding & Activity Assays A->B Characterize Potency & Efficacy C Animal Acclimatization (Mice) B->C Select Lead Compounds D Baseline Nociceptive Testing (e.g., Hot-Plate Test) C->D E Drug Administration - Bilactorphin (Oral) - Morphine (Oral) - Bilorphin (Intrathecal) D->E F Post-Drug Nociceptive Testing (Time-course) E->F G Calculate % MPE F->G H Statistical Analysis (Comparison to Morphine) G->H I Determine ED50 H->I

Caption: Workflow for comparing the in vivo analgesic efficacy of this compound analogs and morphine.

Signaling Pathways of this compound Analogs and Morphine

The this compound analog, bilorphin, has been identified as a G protein-biased agonist of the μ-opioid receptor (MOR).[1] This is in contrast to many other opioid peptides that tend to engage β-arrestin signaling more strongly. Morphine also acts as a MOR agonist, but bilorphin shows a stronger bias towards the G protein pathway.

G cluster_0 This compound Analog (Bilorphin) cluster_1 Morphine Bilaid Bilorphin MOR_B μ-Opioid Receptor (MOR) Bilaid->MOR_B G_Protein_B G-protein Activation (Gi/o) MOR_B->G_Protein_B Strongly Activates Beta_Arrestin_B β-arrestin Recruitment (Weak) MOR_B->Beta_Arrestin_B Weakly Engages Analgesia_B Analgesia G_Protein_B->Analgesia_B Side_Effects_B Reduced Side Effects (Theoretical) Beta_Arrestin_B->Side_Effects_B Morphine Morphine MOR_M μ-Opioid Receptor (MOR) Morphine->MOR_M G_Protein_M G-protein Activation (Gi/o) MOR_M->G_Protein_M Activates Beta_Arrestin_M β-arrestin Recruitment MOR_M->Beta_Arrestin_M Engages Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Side Effects (e.g., Respiratory Depression) Beta_Arrestin_M->Side_Effects_M

Caption: Signaling pathways of the this compound analog (bilorphin) and morphine at the μ-opioid receptor.

References

Comparative Analysis of Bilaid C and Other µ-Opioid Receptor Biased Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of µ-opioid receptor (MOR) agonists that preferentially activate G-protein signaling pathways over β-arrestin recruitment is a key strategy in modern analgesic research. This "biased agonism" aims to separate the desired analgesic effects, primarily mediated by G-protein signaling, from the adverse effects such as respiratory depression, constipation, and tolerance, which have been linked to the β-arrestin pathway.[1][2][3] However, the hypothesis that β-arrestin2 is solely responsible for deleterious opioid effects is a subject of ongoing debate.[4][5] This guide provides a comparative overview of Bilaid C, a novel tetrapeptide-based agonist, and other prominent G-protein biased MOR agonists like Oliceridine (TRV130), PZM21, and SR-17018.

Overview of Compared Agonists

This compound and Bilorphin: this compound is a tetrapeptide with an alternating L-D-L-D amino acid configuration, isolated from an Australian Penicillium fungus.[6] Its unique structure provides inherent biostability. A synthetic, N-terminal dimethylated and C-terminal amidated analog of this compound, named bilorphin , was designed to improve potency and selectivity.[6][7] Bilorphin is a potent and selective G-protein biased MOR agonist that only marginally recruits β-arrestin and does not cause receptor internalization.[7]

Oliceridine (TRV130): Oliceridine is a well-characterized small molecule and the first G-protein biased agonist to receive FDA approval for the management of acute pain in controlled clinical settings.[8][9] It demonstrates a degree of G-protein coupling activation comparable to morphine but with significantly reduced β-arrestin-2 recruitment (approximately 14% of that seen with morphine).[1] Clinical studies have shown that Oliceridine can provide rapid analgesia with a potentially better side-effect profile regarding nausea, vomiting, and respiratory depression compared to morphine.[8][10]

PZM21: Discovered through a structure-based computational docking screen against the MOR, PZM21 is a chemically novel biased agonist.[11] Initial studies suggested it could produce long-lasting analgesia with reduced respiratory depression and constipation compared to morphine.[10][11] However, subsequent research has presented conflicting findings, with some studies classifying PZM21 as a low-efficacy partial agonist for both G-protein and β-arrestin pathways and noting that it can still cause significant respiratory depression.[7][12][13]

SR-17018: This compound is a highly G-protein biased agonist that is noted for its non-competitive mechanism of action, binding to the MOR in an almost irreversible manner to produce sustained G-protein signaling.[1][14] Preclinical studies have shown that SR-17018 produces significant antinociception with a wide therapeutic window (less respiratory depression).[15][16] Notably, chronic administration in mice did not lead to analgesic tolerance, and it was shown to reverse morphine tolerance and prevent withdrawal symptoms.[16][17]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for bilorphin and other key biased agonists. Direct comparison of values across different studies should be approached with caution due to variations in experimental systems and assays.

Table 1: Receptor Binding Affinity and Selectivity

Compound Receptor Binding Affinity (Ki) Selectivity vs. hMOR Source
Bilorphin hMOR (μ) 1.1 nM - [6]
hDOR (δ) 190 nM ~173-fold [6]
hKOR (κ) 770 nM ~700-fold [6]
Oliceridine (TRV130) MOR (μ) - >400-fold vs. other opioid receptors [1]
PZM21 MOR (μ) - High selectivity [11]
SR-17018 MOR (μ) - High selectivity [15][17]

Data for Oliceridine, PZM21, and SR-17018 Ki values are not consistently reported in the provided search results in a comparable format.

Table 2: In Vitro Functional Activity (Potency and Efficacy)

Compound Assay Potency (EC50) Efficacy (% of DAMGO or Morphine) Source
Bilorphin Locus Coeruleus Neuron Firing More potent than morphine Agonist [6]
Oliceridine (TRV130) β-arrestin-2 Recruitment - ~14% of Morphine [1]
G-protein coupling Similar to Morphine Similar to Morphine [1]
PZM21 G-protein signaling - Low efficacy partial agonist [12][13]
β-arrestin signaling - Low efficacy partial agonist [12][13]
SR-17018 [³⁵S]GTPγS Binding Equipotent to Morphine Equi-efficacious to Morphine [17]

| | β-arrestin-2 Recruitment | - | Highly biased (Bias factor 80-100) |[17] |

Mandatory Visualizations

Signaling Pathways

MOR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Biased Agonist (e.g., Bilorphin, Oliceridine) MOR μ-Opioid Receptor (MOR) Agonist->MOR G_Protein Gαi/o Activation MOR->G_Protein G-Protein Pathway (Favored) GRK GRK Phosphorylation MOR->GRK β-Arrestin Pathway (Attenuated) AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Side_Effects Adverse Effects (e.g., Resp. Depression) Arrestin->Side_Effects

Caption: Biased agonism at the µ-opioid receptor.

Conceptual Workflow

Biased_Agonism_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Identify Lead Compound (e.g., this compound) B Structure-Activity Relationship (SAR) (e.g., Bilorphin) A->B C Binding Assays (Determine Ki, Selectivity) B->C D G-Protein Activation Assay ([³⁵S]GTPγS, cAMP) C->D E β-Arrestin Recruitment Assay (BRET, PathHunter) C->E F Calculate Bias Factor D->F E->F G Analgesia Models (e.g., Hot Plate) F->G H Side Effect Models (e.g., Respiratory, GI Motility) F->H I Determine Therapeutic Index G->I H->I

Caption: Experimental workflow for evaluating biased agonists.

Experimental Protocols

The characterization of biased MOR agonists relies on a suite of well-established in vitro and in vivo assays.

G-Protein Activation Assays

These assays quantify the extent to which a ligand activates G-protein signaling downstream of the MOR.

  • [³⁵S]GTPγS Binding Assay: This is a widely used method to directly measure G-protein activation.

    • Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cell lines (e.g., CHO, HEK293) or animal tissues (e.g., mouse brainstem).[14][17]

    • Incubation: Membranes are incubated with the test agonist at various concentrations in the presence of GDP and radiolabeled [³⁵S]GTPγS.

    • Mechanism: Agonist binding to the MOR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds to the activated G-protein.

    • Detection: The amount of membrane-bound radioactivity is quantified using liquid scintillation counting, which is proportional to the level of G-protein activation.[17]

    • Analysis: Data are used to generate concentration-response curves to determine potency (EC50) and efficacy (Emax) relative to a reference full agonist like DAMGO.

  • cAMP Accumulation Assay: This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.

    • Cell Culture: Cells expressing MOR are treated with forskolin or another agent to stimulate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels.

    • Treatment: Cells are co-incubated with the test agonist.

    • Mechanism: Agonist-induced Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.

    • Detection: Intracellular cAMP levels are measured using methods like competitive immunoassays (e.g., HTRF, ELISA).

    • Analysis: A reduction in cAMP levels indicates G-protein-mediated signaling.

β-Arrestin Recruitment Assays

These assays measure the recruitment of β-arrestin to the activated MOR, a key step in the desensitization pathway.

  • Bioluminescence Resonance Energy Transfer (BRET): This assay measures protein-protein interactions in live cells.

    • Cell Line Engineering: Cells are co-transfected with two constructs: the MOR fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • Treatment: Cells are treated with the test agonist.

    • Mechanism: Agonist binding induces a conformational change in the MOR, leading to its phosphorylation and the subsequent recruitment of the β-arrestin-YFP fusion protein. When the donor and acceptor are in close proximity (<10 nm), energy is transferred from the luciferase to the fluorescent protein upon addition of a substrate (e.g., coelenterazine).

    • Detection: The ratio of light emitted by the acceptor (YFP) to the donor (RLuc) is measured. An increase in the BRET signal indicates β-arrestin recruitment.[18]

  • PathHunter® Enzyme Complementation Assay: This technology uses enzyme fragment complementation to detect protein interactions.

    • Cell Line Engineering: One fragment of β-galactosidase (the ProLink tag) is fused to the MOR, and the other fragment (the Enzyme Acceptor) is fused to β-arrestin.

    • Mechanism: When the agonist induces the interaction between the MOR and β-arrestin, the two enzyme fragments are brought together, forming an active β-galactosidase enzyme.

    • Detection: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is then quantified.[2]

Conclusion

The field of µ-opioid receptor biased agonism presents a promising, albeit complex, avenue for developing safer and more effective analgesics. This compound, and its optimized analog bilorphin, represent a novel, peptide-based class of G-protein biased agonists with a unique structural scaffold that imparts high biostability.[6] While Oliceridine (TRV130) has validated the clinical potential of this approach, the variable and sometimes contradictory findings for compounds like PZM21 highlight the challenges in translating in vitro bias to predictable in vivo therapeutic windows.[7][12][18] Compounds such as SR-17018, with unique pharmacological properties like non-competitive agonism and the ability to reverse tolerance, further expand the mechanistic diversity within this class.[14][17] Continued research, utilizing standardized and comprehensive experimental protocols, is essential to delineate the precise structure-activity relationships that govern functional selectivity and to fully realize the therapeutic promise of biased agonism.

References

Comparative Analysis of Bilaid C's Biased Signaling Properties at the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Bilaid C and its derivatives, focusing on their biased signaling properties at the µ-opioid receptor (MOPr). The content is intended for researchers, scientists, and drug development professionals investigating novel analgesic compounds with potentially safer therapeutic profiles. We present quantitative data from key experiments, outline the methodologies for assessing signaling bias, and provide visual diagrams of the relevant cellular pathways.

Introduction to Biased Signaling at the µ-Opioid Receptor

The µ-opioid receptor (MOPr) is a Class A G protein-coupled receptor (GPCR) and the primary target for major opioid analgesics like morphine.[1] Upon activation by an agonist, the MOPr initiates downstream signaling through two principal pathways:

  • G Protein Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2] This pathway is primarily associated with the desired analgesic effects of opioids.[3][4]

  • β-Arrestin Pathway: Following G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the activated receptor, β-arrestin proteins are recruited.[1] This recruitment leads to receptor desensitization, internalization, and initiation of a separate wave of signaling. The β-arrestin pathway is often linked to the adverse effects of opioids, such as respiratory depression, constipation, and the development of tolerance.[3][4]

Biased agonism describes the ability of a ligand to preferentially activate one of these pathways over the other.[5] A G protein-biased agonist at the MOPr, for instance, would theoretically provide effective analgesia with a reduced side-effect profile, making it a highly sought-after goal in drug discovery.[6]

This compound and its Analogs: A Novel Class of MOPr Ligands

This compound is a tetrapeptide that was first isolated from an Australian estuarine fungus, Penicillium sp. It is part of a family of peptides with an unusual alternating L-D-L-D amino acid configuration, which confers inherent biostability. While this compound itself is a weak MOPr agonist, it served as the foundational scaffold for the development of more potent and functionally selective analogs.[7]

Through chemical modification of this compound, researchers developed Bilorphin , an N-terminally dimethylated and C-terminally amidated analog.[7] Bilorphin was identified as a potent G protein-biased MOPr agonist, demonstrating signaling properties comparable to the clinically investigated biased agonist, oliceridine.[7]

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data comparing this compound, its potent analog Bilorphin, and the benchmark opioid, Morphine. This data is critical for understanding the structure-activity relationships and the validation of Bilorphin's biased signaling profile.

Table 1: Receptor Binding Affinity at the Human µ-Opioid Receptor (hMOPr)

CompoundBinding Affinity (Ki, nM)
This compound 93
Bilorphin 1.1
Morphine 2.5

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity – G Protein Pathway (cAMP Inhibition)

CompoundPotency (EC50, nM)Efficacy (% of Max Response)
Bilorphin 6.596%
Morphine 45100%

This assay measures the inhibition of forskolin-stimulated cAMP production, a direct downstream effect of Gαi/o activation. Lower EC50 values indicate higher potency.

Table 3: Functional Activity – β-Arrestin 2 Recruitment

CompoundPotency (EC50, nM)Efficacy (% of Max Response)
Bilorphin 2,10056%
Morphine 310100%

This assay measures the recruitment of β-arrestin 2 to the activated receptor. A significantly higher EC50 and lower Emax for Bilorphin compared to Morphine indicates a strong bias away from the β-arrestin pathway.

Visualization of Signaling Pathways and Concepts

The following diagrams were created using Graphviz to illustrate the key concepts and workflows described in this guide.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular MOPr_inactive µ-Opioid Receptor (Inactive) MOPr_active µ-Opioid Receptor (Active) MOPr_inactive->MOPr_active Activates G_protein Gαi/oβγ (Inactive) MOPr_active->G_protein Recruits MOPr_active->G_protein Preferential Coupling GRK GRK MOPr_active->GRK Recruits MOPr_active->GRK Weakly Favors G_protein_active Gαi + Gβγ (Active) G_protein->G_protein_active Activates AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Produces Arrestin β-Arrestin SideEffects Adverse Effects (Respiratory Depression, Tolerance) Arrestin->SideEffects Leads to MOPr_phospho Receptor (Phosphorylated) GRK->MOPr_phospho Phosphorylates MOPr_phospho->Arrestin Recruits Agonist Biased Agonist (e.g., Bilorphin) Agonist->MOPr_inactive Binds Agonist->MOPr_active Strongly Favors Analgesia Analgesia cAMP->Analgesia Leads to

Caption: µ-Opioid Receptor signaling pathways and the action of a G protein-biased agonist.

Experimental_Workflow cluster_g_protein G Protein Pathway Assessment cluster_arrestin β-Arrestin Pathway Assessment start Start: Test Compound (e.g., this compound, Bilorphin) cell_line HEK293 Cells Expressing human µ-Opioid Receptor start->cell_line cAMP_assay cAMP Inhibition Assay cell_line->cAMP_assay Treat cells arrestin_assay β-Arrestin Recruitment Assay cell_line->arrestin_assay Treat cells forskolin Stimulate with Forskolin to produce cAMP cAMP_assay->forskolin measure_cAMP Measure cAMP levels (e.g., HTRF, LANCE) forskolin->measure_cAMP analysis Data Analysis: Calculate EC50 & Emax for each pathway measure_cAMP->analysis bret_assay Transfect with Receptor-Rluc and β-Arrestin-YFP (BRET) arrestin_assay->bret_assay measure_bret Measure BRET signal upon ligand stimulation bret_assay->measure_bret measure_bret->analysis bias_calc Calculate Bias Factor: Compare relative potency/efficacy vs. reference ligand (e.g., Morphine) analysis->bias_calc conclusion Conclusion: Compound is G-protein biased, β-arrestin biased, or balanced bias_calc->conclusion

Caption: Experimental workflow for determining GPCR biased signaling.

Experimental Protocols

The quantitative validation of biased signaling requires robust and specific cellular assays. Below are the methodologies for the key experiments used to characterize ligands like Bilorphin.

Protocol 1: G Protein Pathway – cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi/o protein activation by measuring the inhibition of adenylyl cyclase activity.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor are cultured in appropriate media and seeded into 384-well assay plates.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the test compounds (e.g., Bilorphin, Morphine) or vehicle control for 15-30 minutes.

  • Adenylyl Cyclase Stimulation: Cells are then stimulated with a fixed concentration of forskolin (typically 3-10 µM) to induce cAMP production. The incubation continues for another 30 minutes at 37°C.

  • Cell Lysis and Detection: A lysis buffer containing detection reagents is added. The level of intracellular cAMP is quantified using a competitive immunoassay technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra.[8]

  • Data Analysis: The signal is inversely proportional to the cAMP concentration. Data are normalized to the response of forskolin alone (0% inhibition) and a maximal response from a reference agonist (100% inhibition). A dose-response curve is generated to calculate the EC50 (potency) and Emax (efficacy) for each compound.[9]

Protocol 2: β-Arrestin 2 Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR, in real-time in living cells.[10][11]

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with two plasmids: one encoding the µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[10]

  • Assay Preparation: After 24-48 hours, transfected cells are harvested and seeded into 96- or 384-well white microplates.

  • Compound Stimulation: Cells are treated with serial dilutions of the test compounds or vehicle control.

  • Substrate Addition and Signal Detection: The luciferase substrate (e.g., coelenterazine h) is added to the wells. Immediately following substrate addition, light emissions are measured simultaneously at two wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). The net BRET signal is determined by subtracting the ratio of vehicle-treated cells from the ratio of agonist-treated cells. Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment for each compound.[12]

Conclusion

The data collectively validates Bilorphin, a derivative of the natural product this compound, as a potent and highly G protein-biased agonist at the µ-opioid receptor. Its high potency and efficacy in the cAMP inhibition assay, coupled with its significantly reduced ability to recruit β-arrestin compared to morphine, exemplifies the principles of biased agonism.[7] This profile suggests that compounds derived from the Bilaid scaffold could represent a promising avenue for the development of next-generation analgesics with an improved safety margin. Further preclinical and clinical studies would be required to translate these in vitro findings into therapeutic benefits.

References

Cross-Reactivity of Bilaid C: A Comparative Analysis with Standard Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the opioid receptor ligand Bilaid C, focusing on its cross-reactivity profile against standard selective opioid receptor agonists. The objective is to offer a clear, data-driven comparison to aid in the evaluation and potential development of novel opioid-based therapeutics. While comprehensive data on this compound's activity at delta (δ) and kappa (κ) opioid receptors is not available in the primary literature, this guide summarizes its known activity at the µ-opioid receptor (MOR) and contrasts it with the well-established profiles of selective ligands for the MOR, DOR, and KOR.

Introduction to this compound

This compound is a tetrapeptide discovered in an Australian estuarine isolate of Penicillium sp.[1]. Structurally, it is characterized by an unusual alternating L-D-L-D stereochemical arrangement of its amino acid residues[1]. Initial investigations have identified this compound as an agonist at the µ-opioid receptor (MOR)[1]. The study of this compound led to the development of bilorphin, a potent and selective MOR agonist that exhibits G protein bias, suggesting a potential for therapeutic benefit with a reduced side-effect profile[1]. Understanding the cross-reactivity of this compound with other opioid receptors is crucial for a complete pharmacological characterization and for predicting its potential in vivo effects.

Comparative Ligand Profiles

To provide a context for the activity of this compound, this guide compares its known µ-opioid receptor binding affinity with those of three standard, highly selective opioid receptor agonists:

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A potent and highly selective agonist for the µ-opioid receptor.

  • DPDPE ([D-Pen², D-Pen⁵]-enkephalin): A potent and highly selective agonist for the δ-opioid receptor.

  • U-69,593: A potent and highly selective agonist for the κ-opioid receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the comparator ligands. All binding affinities are expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinity (Ki) in nM

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 210[1]Not ReportedNot Reported
DAMGO 1.181430213
DPDPE >10,0001.4>10,000
U-69,593 >10,000>10,0000.7

Note: The cross-reactivity data for this compound at the δ- and κ-opioid receptors have not been reported in the peer-reviewed literature.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells (e.g., HEK293 or CHO cells) or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Inhibition

Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist at Gi-coupled opioid receptors.

General Protocol:

  • Cell Culture: Cells expressing the opioid receptor of interest are cultured and plated.

  • Forskolin Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Agonist Treatment: The cells are then treated with varying concentrations of the test agonist (e.g., this compound).

  • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in opioid receptor signaling and the experimental workflow for assessing cross-reactivity.

G cluster_opioid_signaling Opioid Receptor Signaling Agonist Agonist Opioid Receptor Opioid Receptor Agonist->Opioid Receptor Binds to G_Protein Gαi/o Gβγ Opioid Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified G protein-dependent signaling pathway of opioid receptors.

G cluster_workflow Cross-Reactivity Experimental Workflow Start Start Prepare_Membranes Prepare Cell Membranes (MOR, DOR, KOR) Start->Prepare_Membranes Radioligand_Binding Radioligand Binding Assay Prepare_Membranes->Radioligand_Binding Functional_Assay Functional Assay (e.g., cAMP) Prepare_Membranes->Functional_Assay Analyze_Data Data Analysis (Determine Ki, EC50) Radioligand_Binding->Analyze_Data Functional_Assay->Analyze_Data Compare_Profiles Compare Receptor Profiles Analyze_Data->Compare_Profiles End End Compare_Profiles->End

Caption: General experimental workflow for assessing opioid receptor cross-reactivity.

Discussion and Conclusion

The available data indicate that this compound is a µ-opioid receptor agonist with a Ki of 210 nM[1]. In the absence of published data on its binding affinity and functional activity at δ- and κ-opioid receptors, a complete cross-reactivity profile cannot be established at this time. This represents a significant knowledge gap in the pharmacological characterization of this novel tetrapeptide.

In contrast, the comparator ligands DAMGO, DPDPE, and U-69,593 exhibit high selectivity for their respective primary targets, with Ki values in the low nanomolar or sub-nanomolar range and significantly weaker affinities for the other opioid receptor subtypes. This high degree of selectivity is a key reason for their widespread use as standard research tools.

The G protein bias observed for bilorphin, a potent analog of this compound, is a promising characteristic for the development of safer analgesics[1]. Future studies should aim to fully characterize the cross-reactivity profile of this compound at δ- and κ-opioid receptors to better understand its selectivity and potential for off-target effects. Such data would be invaluable for guiding further drug development efforts based on this novel tetrapeptide scaffold. Researchers are encouraged to perform comprehensive binding and functional assays to elucidate the complete pharmacological profile of this compound and its analogs.

References

Head-to-Head Comparison: Bilaid C Analogues and Traditional Opioids

Author: BenchChem Technical Support Team. Date: November 2025

A new class of G protein-biased mu-opioid receptor (MOR) agonists, derived from the fungal tetrapeptide Bilaid C, demonstrates potent analgesic effects with a potentially improved side-effect profile compared to traditional opioids like morphine. The synthetic analogue, bilorphin, exhibits high affinity for the MOR and a strong bias towards the G protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in many of the adverse effects of classical opioids.

Traditional opioids, such as morphine, are the cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a narrow therapeutic window and a high incidence of debilitating side effects, including respiratory depression, constipation, and the development of tolerance and dependence. These effects are largely attributed to their unbiased activation of both the G protein-coupled signaling cascade, which mediates the desired analgesic effects, and the β-arrestin recruitment pathway.

In contrast, G protein-biased MOR agonists represent a promising therapeutic strategy aimed at separating the analgesic efficacy from the adverse effects. By preferentially activating the G protein pathway, these compounds have the potential to provide pain relief with a reduced burden of side effects. This compound, a tetrapeptide discovered in an Australian fungus, and its more potent synthetic derivative, bilorphin, have emerged as significant leads in this area of research.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of bilorphin in comparison to the traditional opioid, morphine.

CompoundReceptor Binding Affinity (Ki, nM) at hMOR
Bilorphin1.1
Morphine7.8
hMOR: human mu-opioid receptor
CompoundG Protein Activation (cAMP Inhibition, IC50, nM)β-arrestin 2 Recruitment (EC50, nM)Bias Factor (vs. DAMGO)
Bilorphin1.8>10,000~28
Morphine25.42301.0
DAMGO is a standard MOR agonist.
In Vivo AssayBilorphin (ED50, mg/kg, s.c.)Morphine (ED50, mg/kg, s.c.)
Hot Plate Analgesia1.74.5
Locomotor ActivityNo significant effectSignificant increase
Gastrointestinal TransitLess constipating effectSignificant constipation
s.c.: subcutaneous administration

Signaling Pathways

The differential signaling pathways of traditional opioids and G protein-biased agonists at the mu-opioid receptor are depicted below.

cluster_0 Traditional Opioid (e.g., Morphine) Signaling cluster_1 This compound / Bilorphin (G Protein-Biased) Signaling Morphine Morphine MOR_M Mu-Opioid Receptor Morphine->MOR_M G_Protein_M G Protein Activation MOR_M->G_Protein_M Beta_Arrestin_M β-arrestin Recruitment MOR_M->Beta_Arrestin_M Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Side Effects (Respiratory Depression, Constipation) Beta_Arrestin_M->Side_Effects_M Bilorphin Bilorphin MOR_B Mu-Opioid Receptor Bilorphin->MOR_B G_Protein_B G Protein Activation MOR_B->G_Protein_B Beta_Arrestin_B Minimal β-arrestin Recruitment MOR_B->Beta_Arrestin_B Analgesia_B Analgesia G_Protein_B->Analgesia_B Reduced_Side_Effects_B Reduced Side Effects Beta_Arrestin_B->Reduced_Side_Effects_B Start Compound Synthesis (this compound Analogues) In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro->Receptor_Binding cAMP_Assay cAMP Inhibition Assay (Determine G protein potency) In_Vitro->cAMP_Assay Arrestin_Assay β-arrestin Recruitment Assay (Determine bias) In_Vitro->Arrestin_Assay In_Vivo In Vivo Assays (Rodent Models) Arrestin_Assay->In_Vivo Analgesia_Test Analgesia Models (e.g., Hot Plate Test) In_Vivo->Analgesia_Test Side_Effect_Tests Side Effect Profiling In_Vivo->Side_Effect_Tests Data_Analysis Data Analysis & Comparison (vs. Traditional Opioid) Analgesia_Test->Data_Analysis Locomotor Locomotor Activity Side_Effect_Tests->Locomotor GI_Transit Gastrointestinal Transit Side_Effect_Tests->GI_Transit Respiratory Respiratory Function Side_Effect_Tests->Respiratory Locomotor->Data_Analysis GI_Transit->Data_Analysis Respiratory->Data_Analysis End Conclusion on Therapeutic Potential Data_Analysis->End

Assessing the Therapeutic Window of Bilaid C Derivatives Compared to Fentanyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of the novel tetrapeptide µ-opioid receptor (MOR) agonist, Bilaid C, and its derivatives, against the widely used synthetic opioid, fentanyl. The assessment is based on available preclinical data, focusing on analgesic efficacy versus the principal adverse effect of respiratory depression.

Executive Summary

This compound is a naturally occurring tetrapeptide identified from the fungus Penicillium sp. that acts as a weak agonist at the µ-opioid receptor.[1] Chemical modifications of this compound have led to the development of more potent analogs, notably bilorphin and its glycosylated, orally active form, bilactorphin. These derivatives are reported to be G protein-biased MOR agonists, a characteristic hypothesized to confer a wider therapeutic window by minimizing β-arrestin recruitment, which is associated with adverse effects like respiratory depression.

Fentanyl, a potent synthetic opioid, is a cornerstone in pain management but possesses a narrow therapeutic window, with a high risk of life-threatening respiratory depression. This guide synthesizes available data to facilitate a preliminary comparison of the therapeutic potential of the this compound scaffold against this established opioid.

Comparative Data on Analgesic Potency and Opioid Receptor Activity

The following tables summarize the in vitro and in vivo data for this compound, its derivatives, and fentanyl. It is important to note that direct comparative studies are not yet available, and the data presented are compiled from separate preclinical investigations.

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Functional ActivityIn Vivo Analgesic Potency (ED50, mg/kg)
This compound 210 (human MOR)Weak MOR agonistNot reported
Bilorphin 1.1 (human MOR)Potent, G protein-biased MOR agonistSystemically inactive
Bilactorphin Not reportedOrally active MOR agonistSimilar to morphine (oral)
Fentanyl 0.3 - 1.4 (human/rodent MOR)Potent MOR agonist0.04 - 0.1 (s.c./i.p., mouse)[2][3]

Table 1: Opioid Receptor Activity and Analgesic Potency. Data for this compound and its derivatives are primarily from Dekan et al., 2019. Fentanyl data is compiled from various preclinical studies in mice.

CompoundRespiratory DepressionTherapeutic Index (TI)
This compound Not reportedNot determined
Bilorphin Not reportedNot determined
Bilactorphin Hypothesized to be reduced due to G protein biasNot determined
Fentanyl Significant, dose-dependent depression of respiratory rate and tidal volume[4][5]Narrow

Table 2: Adverse Effect Profile and Therapeutic Index. The therapeutic index (TI) is a quantitative measure of the safety of a drug, typically calculated as the ratio of the lethal dose (LD50) to the effective dose (ED50). While a precise TI for bilactorphin is not available, its G protein bias suggests a potentially wider TI compared to conventional opioids.

Experimental Methodologies

A comprehensive understanding of the data necessitates a review of the experimental protocols employed.

In Vitro Assays
  • Receptor Binding Assays: The binding affinity (Ki) of the compounds to the µ-opioid receptor is typically determined through competitive radioligand binding assays using cell membranes expressing the recombinant human MOR.

  • cAMP Accumulation Assays: The functional activity of the compounds as MOR agonists is assessed by measuring their ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the MOR.

  • β-Arrestin Recruitment Assays: To determine G protein versus β-arrestin bias, assays such as bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based methods are used to quantify the recruitment of β-arrestin2 to the MOR upon agonist stimulation.

In Vivo Analgesia Assays
  • Hot Plate Test: This is a common method to assess the analgesic effect of a compound against thermal stimuli. A mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.[6] An increase in latency indicates an analgesic effect. The ED50 is the dose of the drug that produces a maximal possible effect in 50% of the tested animals.

  • Tail-Flick Test: In this assay, a focused beam of heat is applied to the mouse's tail, and the time taken for the mouse to flick its tail away is recorded. Similar to the hot plate test, an increased latency signifies analgesia.

In Vivo Respiratory Function Assessment
  • Whole-Body Plethysmography (WBP): This non-invasive technique is used to measure respiratory parameters in conscious, freely moving animals.[7][8] The animal is placed in a sealed chamber, and pressure changes resulting from breathing are recorded to determine respiratory rate, tidal volume, and minute ventilation.[7][8] Opioid-induced respiratory depression is characterized by a decrease in these parameters.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the µ-opioid receptor signaling pathway and a typical experimental workflow for assessing the therapeutic window of an opioid analgesic.

MOR_Signaling cluster_0 Opioid Agonist Binding cluster_1 G Protein Signaling (Analgesia) cluster_2 β-Arrestin Signaling (Side Effects) Opioid Opioid Agonist (e.g., Fentanyl, Bilactorphin) MOR µ-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein Activation MOR->G_protein Canonical Pathway GRK GRK Phosphorylation MOR->GRK Biased Agonists (e.g., Bilorphin) weaken this path AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia b_arrestin β-Arrestin Recruitment GRK->b_arrestin Internalization Receptor Internalization b_arrestin->Internalization Side_Effects Respiratory Depression, Constipation b_arrestin->Side_Effects

Figure 1: µ-Opioid Receptor Signaling Pathways.

Therapeutic_Window_Workflow cluster_0 Compound Administration cluster_1 Analgesic Efficacy Assessment cluster_2 Respiratory Function Assessment cluster_3 Therapeutic Window Determination Compound Test Compound Administration (e.g., Bilactorphin, Fentanyl) in Mice (s.c., i.p., or oral) Hot_Plate Hot Plate Test Compound->Hot_Plate Tail_Flick Tail-Flick Test Compound->Tail_Flick WBP Whole-Body Plethysmography Compound->WBP ED50_calc Determine Analgesic ED50 Hot_Plate->ED50_calc Tail_Flick->ED50_calc TI_calc Calculate Therapeutic Index (LD50 / ED50_analgesia or RD_ED50 / ED50_analgesia) ED50_calc->TI_calc Resp_params Measure Respiratory Rate, Tidal Volume, Minute Ventilation WBP->Resp_params RD_ED50_calc Determine Respiratory Depression ED50 (optional) Resp_params->RD_ED50_calc RD_ED50_calc->TI_calc Comparison Compare Therapeutic Windows TI_calc->Comparison

Figure 2: Experimental Workflow for Therapeutic Window Assessment.

Discussion and Future Directions

The discovery of this compound and the subsequent development of the G protein-biased agonist bilactorphin represent a promising avenue in the quest for safer opioid analgesics. The core hypothesis is that by selectively activating the G protein signaling pathway over the β-arrestin pathway, it may be possible to dissociate the desired analgesic effects from severe adverse effects like respiratory depression.

While the available data for bilactorphin is preliminary and largely qualitative ("similar in vivo potency to morphine"), the underlying pharmacological principle is supported by other G protein-biased MOR agonists that have shown an improved safety profile in preclinical models.

Fentanyl remains a highly effective analgesic, but its narrow therapeutic window necessitates careful dose titration and patient monitoring. The significant risk of respiratory depression is a major clinical challenge.

Key questions for future research include:

  • Quantitative in vivo studies of bilactorphin: Determining the precise ED50 for analgesia and the dose-response curve for respiratory depression in validated animal models is critical.

  • Direct comparative studies: Head-to-head preclinical studies comparing the therapeutic window of bilactorphin with fentanyl and other opioids are necessary for a definitive assessment.

  • Exploration of other adverse effects: The impact of bilactorphin on other opioid-related side effects, such as constipation, tolerance, and dependence, needs to be thoroughly investigated.

References

Preclinical Compound Bilaid C Shows Opioid Activity, But Human Side-Effect Profile Remains Unknown in Comparison to Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Bilaid C, a tetrapeptide µ-opioid receptor agonist discovered in an Australian fungus, is the subject of ongoing preclinical research for its potential analgesic properties. However, a direct comparative study of its side-effect profile against the widely used opioid analgesic, morphine, is not currently possible as this compound has not been approved for human or veterinary use and lacks clinical trial data. This guide provides a summary of the available preclinical information on this compound and a comprehensive overview of the well-established side-effect profile of morphine, offering a resource for researchers, scientists, and drug development professionals.

Overview of this compound: A Novel Tetrapeptide

This compound is a naturally occurring tetrapeptide (H-L-Tyr-D-Val-L-Val-D-Phe) isolated from a Penicillium species.[1][2] It functions as a µ-opioid receptor agonist with a binding affinity (Ki) of 210 nM in HEK293 cells expressing the human receptor.[1][3] Preclinical studies have shown that this compound inhibits forskolin-induced cAMP accumulation by 77% at a concentration of 10 µM in cells expressing the human µ-opioid receptor and induces inward rectifying potassium channel (Kir) currents in rat locus coeruleus slices (EC50 = 4.2 µM), which are indicative of opioid activity.[1][3]

Researchers have also synthesized a derivative of this compound, named bilorphin, by dimethylating the N-terminal tyrosine residue. This modification significantly increased its potency (Ki = 1.1 nM) and selectivity for the human µ-opioid receptor.[4] In preclinical assays, bilorphin was found to be a more potent agonist than morphine.[4] However, the native peptide, this compound, was observed to be 14-fold weaker than morphine in the same assay system.[4]

Established Side-Effect Profile of Morphine

Morphine is a potent opioid analgesic that is widely used for the management of moderate to severe pain.[5] Its use is associated with a range of side effects, which can be categorized by their frequency and severity.

Side Effect CategoryCommon Side EffectsLess Common/Rare Side EffectsSevere Side Effects
Gastrointestinal Nausea, Vomiting, Constipation[5][6][7]Dry Mouth[6]Paralytic ileus
Central Nervous System Drowsiness/Sedation, Dizziness, Confusion, Mood changes[5][6][7]Headache, Flushing[6]Seizures, Respiratory depression[8]
Cardiovascular Low blood pressure, Heart rate changes[5]Severe hypotension, Bradycardia
Genitourinary Difficulty urinating[5][6]Urinary retention
Dermatological Sweating, Itching[6]
Other Higher sensitivity to pain, Drug tolerance, Physical dependence[6]Anaphylaxis, Overdose leading to death[5]

Experimental Protocols for Evaluating Opioid Side Effects

A thorough comparison of the side-effect profiles of two opioid compounds requires a combination of preclinical and clinical experimental protocols.

Preclinical Evaluation:
  • Respiratory Depression: This is typically assessed in animal models (e.g., rodents, non-human primates) by measuring changes in respiratory rate, tidal volume, and arterial blood gases following drug administration. Whole-body plethysmography is a common technique used.

  • Gastrointestinal Transit: The constipating effects of opioids are evaluated by measuring the transit time of a charcoal meal or other marker through the gastrointestinal tract of rodents.

  • Sedation and Motor Impairment: The sedative effects are often quantified using tests such as the rotarod test, open-field test, or by measuring spontaneous locomotor activity.

  • Abuse Potential: Conditioned place preference (CPP) and self-administration paradigms are standard behavioral assays in animals to predict the rewarding and reinforcing properties of a drug, which are indicative of its abuse liability.

Clinical Evaluation:
  • Phase I Clinical Trials: In healthy volunteers, single ascending dose and multiple ascending dose studies are conducted to assess the safety, tolerability, and pharmacokinetics of the new drug. Side effects are meticulously recorded at each dose level.

  • Phase II and III Clinical Trials: In patients with the target indication (e.g., chronic pain), the efficacy and side-effect profile of the new drug are compared to a placebo and/or an active comparator like morphine. Standardized questionnaires and scales (e.g., Brief Pain Inventory, opioid side-effect checklists) are used to systematically collect data on adverse events.

  • Post-marketing Surveillance (Phase IV): After a drug is approved, its long-term safety and the incidence of rare side effects are monitored in the general patient population.

Visualizing the Mechanism and Evaluation Process

To further understand the context of this comparison, the following diagrams illustrate the µ-opioid receptor signaling pathway and a typical workflow for evaluating opioid side effects.

mu_opioid_receptor_signaling cluster_cell Neuron Opioid Opioid (Morphine / this compound) MOR µ-Opioid Receptor Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates SideEffects Side Effects (e.g., Resp. Depression) MOR->SideEffects AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: µ-Opioid receptor signaling pathway.

opioid_side_effect_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Assays (Receptor Binding, Signaling) animal_models Animal Models in_vitro->animal_models resp_depression Respiratory Depression animal_models->resp_depression gi_transit Gastrointestinal Transit animal_models->gi_transit sedation Sedation/Motor Impairment animal_models->sedation abuse_liability Abuse Liability animal_models->abuse_liability phase1 Phase I (Healthy Volunteers) Safety & Tolerability animal_models->phase1 IND Submission phase2 Phase II (Patients) Efficacy & Side Effects phase1->phase2 phase3 Phase III (Large Patient Groups) Comparative Efficacy & Safety phase2->phase3 phase4 Phase IV (Post-Marketing) Long-term Safety phase3->phase4

Caption: Experimental workflow for opioid side-effect evaluation.

References

Benchmarking Bilaid C's Biostability Against Other Peptide Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. Peptide-based analgesics have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability. This guide provides a comparative analysis of the biostability of Bilaid C, a novel tetrapeptide µ-opioid receptor agonist, against other established peptide analgesics, including the conotoxin ziconotide and the endogenous opioid peptides, enkephalins and endorphins.

This compound, with its unique alternating L-D-L-D amino acid configuration, is suggested to possess inherent biostability. This guide aims to contextualize this characteristic by presenting available quantitative data for other peptide analgesics, outlining the standard experimental protocols for assessing biostability, and illustrating the relevant biological pathways.

Comparative Biostability of Peptide Analgesics

The biostability of a peptide therapeutic is a critical determinant of its pharmacokinetic profile and, consequently, its clinical efficacy. A longer half-life can translate to less frequent dosing and more stable therapeutic concentrations. The following table summarizes the available biostability data for this compound and selected comparator peptide analgesics. It is important to note that specific quantitative biostability data for this compound is not yet prominently available in the published literature; its stability is inferred from its unique chemical structure.

Peptide AnalgesicStructure and ClassHalf-LifeCitation(s)
This compound Tetrapeptide (L-Tyr-D-Val-L-Val-D-Phe), µ-opioid receptor agonistInherent biostability suggested due to alternating L-D-L-D chirality
Ziconotide 25-amino acid peptide, N-type calcium channel blocker (ω-conotoxin)CSF: ~4.5 - 4.6 hoursSerum: ~1.3 hours[1][2][3]
Met-Enkephalin Pentapeptide, endogenous δ- and µ-opioid receptor agonistPlasma: < 2 minutes[4][5]
β-Endorphin 31-amino acid peptide, endogenous µ- and δ-opioid receptor agonistPlasma (IV): ~37 minutes[6][7]

Experimental Protocols for Biostability Assessment

Objective comparison of peptide biostability relies on standardized and reproducible experimental protocols. The two most common methods employed are plasma stability assays and enzymatic degradation assays.

Plasma Stability Assay Protocol

This assay evaluates the stability of a peptide in the presence of proteases found in plasma.

Objective: To determine the in vitro half-life of a peptide analgesic in plasma.

Methodology:

  • Preparation of Plasma: Obtain fresh plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., EDTA, heparin). Centrifuge to remove cellular components.

  • Peptide Incubation: Spike the peptide analgesic into the plasma at a predetermined concentration (e.g., 1-10 µM). Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile). This step also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • LC-MS/MS Analysis: Quantify the concentration of the intact peptide in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Enzymatic Degradation Assay Protocol

This assay assesses the susceptibility of a peptide to specific proteases.

Objective: To determine the degradation rate of a peptide analgesic when exposed to a specific protease (e.g., trypsin).

Methodology:

  • Reagent Preparation: Prepare a solution of the peptide analgesic in a suitable buffer (e.g., ammonium bicarbonate, pH 8.0). Prepare a stock solution of the protease (e.g., sequencing grade trypsin).

  • Enzymatic Reaction: Initiate the degradation by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w). Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Time-Point Sampling: At various time intervals, take aliquots of the reaction mixture.

  • Reaction Termination: Stop the enzymatic reaction by adding an inhibitor or by acidification (e.g., with formic acid or trifluoroacetic acid).

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to measure the decrease in the concentration of the parent peptide and identify the degradation products.

  • Data Analysis: Determine the rate of degradation by plotting the concentration of the intact peptide over time.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflow for assessing peptide biostability and the signaling pathway of µ-opioid receptor agonists like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Peptide + Plasma incubation Incubate at 37°C start->incubation sampling Aliquot Collection (t = 0, 5, 15... min) incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching centrifugation Centrifuge quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Half-life Calculation) lcms->data Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Reduces Neurotransmitter Release K_channel->Analgesia Leads to Hyperpolarization Bilaid_C This compound Bilaid_C->MOR Binds

References

Safety Operating Guide

Navigating the Disposal of Bilaid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information is paramount for laboratory operations. This document offers a procedural guide for the proper disposal of Bilaid C, a tetrapeptide µ-opioid receptor agonist, ensuring the safety of researchers and compliance with standard laboratory practices.

Due to the absence of specific manufacturer or regulatory disposal guidelines for this compound, this document outlines a recommended disposal procedure based on general best practices for chemical and biological laboratory waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements before proceeding.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below to inform handling and disposal procedures.

PropertyValueReference
Chemical Name L-tyrosyl-D-valyl-L-valyl-D-phenylalanine[1]
Synonyms H-L-Tyr-D-Val-L-Val-D-Phe, H-YVVF[1]
Molecular Formula C28H38N4O6[1]
Molecular Weight 526.6 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
CAS Number 2393866-13-0[1]
Source Fungus/Penicillium sp.[1]

Experimental Protocol for this compound Disposal

The following step-by-step protocol is a conservative approach to the disposal of this compound, treating it as a potentially bioactive chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Decontamination of Small Spills:

  • For small spills of this compound powder, gently cover with an absorbent material to avoid raising dust.

  • Moisten the absorbent material with a 10% bleach solution and allow a contact time of at least 30 minutes.[2]

  • Carefully wipe up the material with fresh absorbent paper towels.

  • Clean the spill area again with the 10% bleach solution, followed by water.

  • All cleanup materials should be disposed of as chemical waste.

3. Disposal of Unused this compound (Solid):

  • Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • The container should be labeled with the full chemical name ("this compound"), the quantity, and the date of disposal.

4. Disposal of Solutions Containing this compound:

  • Aqueous solutions of this compound should not be disposed of down the drain without prior treatment, given its biological activity.

  • Treat liquid waste containing this compound with a final concentration of 10% household bleach for at least 30 minutes to denature the peptide.[3]

  • After decontamination, the solution may be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations and institutional policies.[3][4]

5. Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.[3]

  • Non-sharps: Plasticware (e.g., pipette tips, tubes) and glassware contaminated with this compound should be collected in a biohazard bag or a designated container for chemical waste.[4][5] If autoclaving, do not pre-treat with bleach as this can release hazardous gases.[4]

6. Final Disposal:

  • All collected waste containers (solid chemical waste, treated liquid waste if not drain-disposed, and contaminated labware) should be transferred to the institution's designated hazardous waste collection area for final disposal by a licensed contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a cautious approach in the absence of specific hazard information.

BilaidC_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused/Expired) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Chemical Waste Container solid->collect_solid decontaminate_liquid Decontaminate with 10% Bleach (30 min) liquid->decontaminate_liquid sharps_check Is it a Sharp? labware->sharps_check final_disposal Transfer to Institutional Hazardous Waste Collection collect_solid->final_disposal drain_disposal_check Local Regulations Permit Drain Disposal? decontaminate_liquid->drain_disposal_check sharps_container Place in Sharps Container sharps_check->sharps_container Yes non_sharps Collect in Chemical/Biohazard Waste Container sharps_check->non_sharps No sharps_container->final_disposal non_sharps->final_disposal drain_disposal Dispose Down Sanitary Sewer with Copious Water drain_disposal_check->drain_disposal Yes collect_liquid Collect as Hazardous Liquid Waste drain_disposal_check->collect_liquid No collect_liquid->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.